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Methyl (4-hydroxyphenyl)propynoate

Cat. No.: B1339233
M. Wt: 176.17 g/mol
InChI Key: QRFPEQUXORQGCG-UHFFFAOYSA-N
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Description

Methyl (4-hydroxyphenyl)propynoate is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1339233 Methyl (4-hydroxyphenyl)propynoate

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C10H8O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,1H3

InChI Key

QRFPEQUXORQGCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Methyl (4-Hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route for methyl (4-hydroxyphenyl)propynoate. Extensive literature searches did not yield a specific, published experimental protocol for this exact compound. Therefore, the methodologies presented herein are based on established chemical principles, primarily the Sonogashira cross-coupling reaction, and analogous transformations. The provided quantitative data and experimental parameters are theoretical and should be considered as starting points for experimental optimization.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science due to its structural motifs: a phenol, an ester, and a conjugated alkyne. These functional groups offer potential for further chemical modification and may impart unique biological or physical properties. This guide provides a comprehensive theoretical framework for the synthesis of this target molecule, addressing the core requirements of data presentation, detailed experimental protocols, and logical visualizations. The proposed synthesis is centered around the palladium-catalyzed Sonogashira coupling of 4-iodophenol with methyl propiolate.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two main stages: the preparation of the key precursors and their subsequent cross-coupling.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Iodophenol C Sonogashira Coupling A->C B Methyl Propiolate B->C D This compound C->D

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table outlines the necessary reagents and their suggested specifications.

ReagentCAS NumberMolecular FormulaSuggested Purity
4-Iodophenol540-38-5C₆H₅IO>98%
Methyl Propiolate922-67-8C₄H₄O₂>97%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd99%
Copper(I) Iodide7681-65-4CuI99.5%
Triethylamine121-44-8C₆H₁₅N>99.5%, anhydrous
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
Hexanes110-54-3N/AACS Grade
Saturated Aqueous Ammonium ChlorideN/ANH₄ClN/A
BrineN/ANaClN/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄N/A
Proposed Synthesis of this compound via Sonogashira Coupling

This procedure is adapted from general Sonogashira coupling protocols and will require optimization.

Reaction Scheme:

G reactant1 4-Iodophenol plus + catalyst Pd(PPh₃)₄, CuI Et₃N, THF, rt reactant2 Methyl Propiolate product This compound catalyst->product

Caption: Proposed Sonogashira coupling reaction.

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (2.0 eq).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add methyl propiolate (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data (Theoretical)

The following tables summarize the expected, but not experimentally verified, quantitative data for the proposed synthesis.

Table 1: Reaction Parameters

ParameterProposed Value
Reaction TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time2-12 hours (TLC monitoring is crucial)
SolventTetrahydrofuran (THF)
BaseTriethylamine (Et₃N)
Molar Ratio (4-Iodophenol:Methyl Propiolate)1 : 1.2
Palladium Catalyst Loading2 mol%
Copper Co-catalyst Loading4 mol%
Theoretical Yield70-90% (subject to optimization)

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number136634-54-3--INVALID-LINK--
Molecular FormulaC₁₀H₈O₃Calculated
Molecular Weight176.17 g/mol Calculated
AppearanceExpected to be a solidN/A
Melting PointNot reportedN/A
Boiling PointNot reportedN/A

Predicted Characterization Data

As no experimental spectra are available, the following are predicted NMR chemical shifts.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d, J ≈ 8.8 Hz2HAr-H (ortho to alkyne)
~6.85d, J ≈ 8.8 Hz2HAr-H (ortho to -OH)
~5.50br s1HAr-OH
~3.80s3H-OCH₃

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0Ar-C (C-OH)
~154.0C=O (ester)
~134.0Ar-C (ortho to alkyne)
~116.0Ar-C (ortho to -OH)
~114.0Ar-C (ipso to alkyne)
~87.0Alkyne-C (attached to Ar)
~80.0Alkyne-C (attached to C=O)
~52.5-OCH₃

Logical Relationships in Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves distinct oxidative addition, transmetalation, and reductive elimination steps.

Diagram of the Sonogashira Catalytic Cycle:

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_intermediate1 Ar-Pd(II)L₂(I) pd_complex1->pd_intermediate1 + Ar-I transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(C≡CR) transmetalation->pd_intermediate2 + Cu-C≡CR reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 + Ar-C≡CR product_release Ar-C≡CR cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_acetylide->transmetalation alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base

Caption: Simplified Sonogashira catalytic cycle.

Conclusion

This technical guide provides a robust theoretical framework for the synthesis of this compound. While a specific literature precedent is lacking, the proposed Sonogashira coupling approach is a highly plausible and well-established method for the formation of the key carbon-carbon triple bond. The provided experimental protocol, along with the theoretical quantitative and characterization data, should serve as a valuable resource for researchers embarking on the synthesis of this and structurally related compounds. It is imperative that the synthesis is conducted with careful optimization and monitoring to achieve the desired product with good yield and purity.

An In-depth Technical Guide on the Physical Properties of Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-hydroxyphenyl)propynoate is a specific organic chemical compound of interest within scientific research. This technical guide aims to provide a comprehensive overview of its physical properties. However, it is important to note that publicly available data on this specific molecule is limited. While information on closely related compounds such as methyl (4-hydroxyphenyl)propionate is more abundant, this document will focus strictly on the available data for this compound.

Chemical Identity

A summary of the basic identification parameters for this compound is presented in the table below.

IdentifierValueSource
CAS Number 136634-54-3[1]
Molecular Formula C10H8O3[1]
Molecular Weight 176.16900 g/mol [1]
Exact Mass 176.04700[1]

Quantitative Physical Properties

A thorough search of available scientific literature and chemical databases did not yield quantitative physical property data for this compound, such as melting point, boiling point, and solubility. This suggests that these properties may not have been extensively determined or published in publicly accessible sources.

Experimental Protocols

Signaling Pathways and Biological Activity

Information regarding the involvement of this compound in specific biological signaling pathways or its broader biological activity is not currently available in the public domain. Therefore, diagrams for signaling pathways cannot be generated at this time.

Logical Relationships and Workflows

Given the absence of detailed experimental and biological data, a logical workflow for the investigation of this compound can be proposed. This workflow outlines the necessary steps to characterize the compound thoroughly.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural Structural Elucidation (NMR, MS, IR) purification->structural physical Determination of Physical Properties (MP, BP, Solubility) structural->physical purity Purity Assessment (HPLC, GC) physical->purity invitro In Vitro Assays purity->invitro Proceed if pure invivo In Vivo Studies invitro->invivo mechanistic Mechanism of Action Studies invivo->mechanistic

Caption: Proposed experimental workflow for the characterization of this compound.

Conclusion

While the foundational chemical identifiers for this compound are established, there is a notable absence of comprehensive data regarding its physical properties, experimental protocols, and biological activity in the public domain. The provided workflow serves as a roadmap for future research to fully characterize this compound. Researchers and drug development professionals are encouraged to undertake these studies to fill the existing knowledge gap.

References

A Technical Guide to the Prospective Biological Activity of Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the potential biological activities of methyl (4-hydroxyphenyl)propynoate. Due to the current absence of published experimental data on this specific compound, this guide adopts a prospective approach. By examining the known bioactivities of its core structural motifs—the 4-hydroxyphenyl group and the methylpropynoate moiety—we delineate a rational framework for its targeted investigation. This guide outlines hypothesized biological activities, detailed protocols for their assessment, and potential signaling pathways for mechanistic studies. The content herein is intended to serve as a foundational resource for researchers initiating the biological evaluation of this compound.

Introduction and Rationale

This compound is a small molecule whose biological profile has not yet been characterized in the scientific literature. Its structure, featuring a phenolic ring and an activated triple bond (alkyne), suggests a potential for diverse biological interactions. The 4-hydroxyphenyl moiety is a common pharmacophore found in numerous bioactive natural products and synthetic drugs, often associated with antioxidant, anti-inflammatory, and anticancer effects. The propiolate functional group, while less common, is known to be a reactive Michael acceptor and can act as an inhibitor of various enzymes. This guide, therefore, outlines a systematic approach to exploring the biological potential of this compound.

Hypothesized Biological Activities and Screening Strategy

Based on its structural components, this compound is hypothesized to possess several biological activities. A tiered screening approach is recommended to efficiently evaluate these possibilities.

Table 1: Hypothesized Biological Activities and Corresponding In Vitro Assays

Hypothesized Activity Primary Screening Assay Secondary Assay / Mechanism of Action Quantitative Endpoint
Cytotoxicity / Anticancer MTT or MTS Cell Viability AssayApoptosis Assay (e.g., Caspase-3/7)IC₅₀ (μM)
Anti-inflammatory LPS-stimulated Nitric Oxide (NO) Assay in MacrophagesNF-κB Reporter Assay, Cytokine Profiling (ELISA)IC₅₀ (μM)
Enzyme Inhibition Tyrosinase Inhibition AssayKinetic Analysis (e.g., Lineweaver-Burk plot)IC₅₀ (μM)
Antimicrobial Broth Microdilution AssayTime-Kill Kinetic AssayMinimum Inhibitory Concentration (MIC, μg/mL)
Antioxidant DPPH Radical Scavenging AssayCellular Antioxidant Assay (CAA)EC₅₀ (μM)

Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

General Cell Culture and Compound Preparation
  • Cell Lines: A549 (lung carcinoma), RAW 264.7 (macrophage), B16-F10 (melanoma), and Vero (normal kidney epithelial) cells should be sourced from a reputable cell bank (e.g., ATCC). Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Stock Solution: this compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Serial dilutions should be prepared in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

MTT Assay for Cytotoxicity

This assay quantitatively assesses cell viability by measuring the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of living cells into a colored formazan product.

  • Procedure:

    • Seed cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Procedure:

    • In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 100 U/mL in phosphate buffer, pH 6.8).

    • Add 20 µL of various concentrations of this compound dissolved in buffer. Use kojic acid as a positive control inhibitor.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 2.5 mM).

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 20 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

NF-κB Reporter Assay for Anti-inflammatory Activity

This assay measures the inhibition of the NF-κB signaling pathway, a central pathway in inflammation.

  • Procedure:

    • Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., THP-1-Blue™ NF-κB cells).

    • Seed the cells in a 96-well plate according to the manufacturer's protocol.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL). Include unstimulated and stimulated vehicle controls.

    • Incubate for 18-24 hours.

    • Measure the reporter gene activity (e.g., luminescence using a luciferase assay system).

    • Normalize the NF-κB activity to cell viability (determined by a parallel MTT assay) and calculate the IC₅₀ for NF-κB inhibition.

Mandatory Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial screening of this compound.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Studies Cytotoxicity Assay\n(e.g., MTT on Cancer & Normal Cells) Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) Anti-inflammatory Assay\n(e.g., NO Production) Anti-inflammatory Assay (e.g., NO Production) Cytotoxicity Assay\n(e.g., MTT on Cancer & Normal Cells)->Anti-inflammatory Assay\n(e.g., NO Production) Apoptosis Assay Apoptosis Assay (If Cytotoxic) Cytotoxicity Assay\n(e.g., MTT on Cancer & Normal Cells)->Apoptosis Assay Active? Enzyme Inhibition Assay\n(e.g., Tyrosinase) Enzyme Inhibition Assay (e.g., Tyrosinase) Anti-inflammatory Assay\n(e.g., NO Production)->Enzyme Inhibition Assay\n(e.g., Tyrosinase) NF-kB Pathway Analysis NF-kB Pathway Analysis (If Anti-inflammatory) Anti-inflammatory Assay\n(e.g., NO Production)->NF-kB Pathway Analysis Active? Antimicrobial Assay\n(e.g., Broth Microdilution) Antimicrobial Assay (e.g., Broth Microdilution) Enzyme Inhibition Assay\n(e.g., Tyrosinase)->Antimicrobial Assay\n(e.g., Broth Microdilution) Enzyme Kinetics Enzyme Kinetics (If Inhibitory) Enzyme Inhibition Assay\n(e.g., Tyrosinase)->Enzyme Kinetics Active? Mechanism of Action Mechanism of Action Study Apoptosis Assay->Mechanism of Action NF-kB Pathway Analysis->Mechanism of Action Enzyme Kinetics->Mechanism of Action

Proposed workflow for biological activity screening.
Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

Phenolic compounds often exert anti-inflammatory effects by interfering with the NF-κB signaling pathway. The diagram below illustrates a plausible mechanism of action for this compound, should it prove to be an anti-inflammatory agent.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Compound Methyl (4-hydroxyphenyl) propynoate Compound->IKK Inhibits? IkB_NFkB:f1->Nucleus Translocates

Hypothetical inhibition of the NF-κB pathway.

Conclusion

While direct biological data for this compound is not currently available, its chemical structure provides a strong basis for hypothesizing a range of activities, including cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. The experimental protocols and strategic workflow detailed in this guide offer a robust framework for the systematic evaluation of this novel compound. The successful elucidation of its biological profile could yield a valuable new chemical entity for further development in therapeutics or other life science applications. Researchers are encouraged to employ this guide as a starting point for their investigations, with the understanding that the outlined activities and mechanisms are prospective and await experimental validation.

methyl (4-hydroxyphenyl)propynoate CAS number 5597-50-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)propionate (CAS No. 5597-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)propionate, a compound identified by the CAS number 5597-50-2. While the initial query referenced methyl (4-hydroxyphenyl)propynoate for this CAS number, extensive database searches have confirmed that 5597-50-2 is assigned to Methyl 3-(4-hydroxyphenyl)propionate. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and significant biological activities of Methyl 3-(4-hydroxyphenyl)propionate. Notably, its role as a nitrification inhibitor and a modulator of plant root development through interference with auxin signaling pathways is explored. This guide is intended to be a valuable resource for researchers in agricultural science, chemical synthesis, and drug discovery.

Chemical Identity and Physical Properties

Methyl 3-(4-hydroxyphenyl)propionate is a methyl ester of 3-(4-hydroxyphenyl)propionic acid. It is a white to light yellow solid at room temperature and is soluble in organic solvents such as chloroform and methanol.[1][2]

Table 1: Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)propionate

PropertyValueSource
CAS Number 5597-50-2[3]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [4]
IUPAC Name methyl 3-(4-hydroxyphenyl)propanoate[5]
Melting Point 38-42 °C[6][7]
Boiling Point 108 °C at 11 mmHg[1][4]
Appearance White to light yellow powder or lump[7]
Solubility Soluble in chloroform and methanol[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 3-(4-hydroxyphenyl)propionate.

Table 2: Spectroscopic Data for Methyl 3-(4-hydroxyphenyl)propionate

Spectrum TypeKey Peaks/ShiftsSource
¹H NMR (CDCl₃) δ 7.07 (d, 2H), 6.76 (d, 2H), 4.72 (br s, 1H, -OH), 3.67 (s, 3H, -OCH₃), 2.88 (t, 2H), 2.60 (t, 2H)[1][8]
Mass Spec (ESI) m/z = 178.9 [M-H]⁺[8]
IR (KBr, cm⁻¹) 3420, 3055, 1735, 1447[9]

Synthesis and Experimental Protocols

Several synthetic routes for Methyl 3-(4-hydroxyphenyl)propionate have been reported. The most common methods involve the esterification of 3-(4-hydroxyphenyl)propionic acid or the reduction of methyl 3-(4-hydroxycinnamate).

Esterification of 3-(4-Hydroxyphenyl)propionic Acid

This method involves the direct reaction of 3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

  • A solution of 3-(4-hydroxyphenyl)propionic acid (17 g, 0.1 mol) in methanol (500 mL) is prepared.

  • Concentrated sulfuric acid (2 mL) is added as a catalyst.

  • The mixture is placed in a Soxhlet extractor with 3A molecular sieves.

  • The solution is refluxed for 72 hours, with the molecular sieves being replaced every 24 hours.

  • After reflux, the solvent is evaporated to yield an oil.

  • The oil is dissolved in toluene (100 mL) and washed with water (3 x 100 mL).

  • The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and evaporated to yield the final product as a clear oil (15 g, 80% yield).[10]

G 3-(4-Hydroxyphenyl)propionic Acid 3-(4-Hydroxyphenyl)propionic Acid Reaction Mixture Reaction Mixture 3-(4-Hydroxyphenyl)propionic Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reaction Mixture Reflux (72h) Reflux (72h) Reaction Mixture->Reflux (72h) Evaporation Evaporation Reflux (72h)->Evaporation Purification Purification Evaporation->Purification Methyl 3-(4-hydroxyphenyl)propionate Methyl 3-(4-hydroxyphenyl)propionate Purification->Methyl 3-(4-hydroxyphenyl)propionate

Caption: Esterification Synthesis Workflow.

Reduction of Methyl 3-(4-hydroxycinnamate)

This method involves the catalytic hydrogenation of the double bond in methyl 3-(4-hydroxycinnamate).

Experimental Protocol:

  • To a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL), add Pd/C (0.1 g).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.

  • Monitor the reaction completion by TLC.

  • Filter the suspension through a diatomaceous earth pad.

  • Evaporate the filtrate to dryness under vacuum to obtain methyl 3-(4-hydroxyphenyl)propionate as an oily product (1.0 g, 99% yield).[1][8]

Biological Activity and Signaling Pathways

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring compound found in the root exudates of sorghum (Sorghum bicolor) and acts as a biological nitrification inhibitor.[1] It also plays a significant role in modulating plant root system architecture.

Modulation of Root Development

MHPP has been shown to inhibit primary root elongation and promote the formation of lateral roots in Arabidopsis thaliana.[11] This modulation of the root system architecture is achieved by interfering with auxin signaling.

Signaling Pathway:

MHPP treatment leads to an increase in auxin levels in the root tips. This is achieved by:

  • Upregulating auxin biosynthesis genes.

  • Altering the expression of auxin carrier proteins.

  • Promoting the degradation of Aux/IAA transcriptional repressors.

Furthermore, MHPP induces the production of nitric oxide (NO), which in turn promotes the accumulation of reactive oxygen species (ROS). Both NO and ROS are key signaling molecules that mediate the auxin response, ultimately leading to the observed changes in root development.[11][12][13]

G cluster_0 External Signal cluster_1 Cellular Response cluster_2 Signaling Molecules cluster_3 Phenotypic Outcome MHPP MHPP Auxin Biosynthesis Auxin Biosynthesis MHPP->Auxin Biosynthesis Auxin Transport Auxin Transport MHPP->Auxin Transport Aux/IAA Degradation Aux/IAA Degradation MHPP->Aux/IAA Degradation NO Production NO Production MHPP->NO Production Increased Auxin Levels Increased Auxin Levels Auxin Biosynthesis->Increased Auxin Levels Auxin Transport->Increased Auxin Levels Aux/IAA Degradation->Increased Auxin Levels ROS Accumulation ROS Accumulation NO Production->ROS Accumulation Primary Root Inhibition Primary Root Inhibition Increased Auxin Levels->Primary Root Inhibition Lateral Root Promotion Lateral Root Promotion Increased Auxin Levels->Lateral Root Promotion ROS Accumulation->Primary Root Inhibition

Caption: MHPP-Modulated Auxin Signaling Pathway.

Applications and Future Perspectives

The unique biological activities of Methyl 3-(4-hydroxyphenyl)propionate present several potential applications:

  • Agriculture: As a nitrification inhibitor, it can improve nitrogen use efficiency in soils, potentially reducing the need for nitrogen fertilizers and minimizing their environmental impact. Its ability to modulate root architecture could also be harnessed to enhance crop resilience and nutrient uptake.[6]

  • Chemical Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][6]

  • Drug Development: The phenolic hydroxyl group and its structural similarity to other biologically active compounds suggest that it could be a scaffold for the development of new therapeutic agents. Further research into its potential antioxidant and other pharmacological properties is warranted.

Conclusion

Methyl 3-(4-hydroxyphenyl)propionate (CAS No. 5597-50-2) is a compound with significant potential in both agriculture and chemical synthesis. This technical guide has summarized its key properties, synthesis methods, and biological activities, with a focus on its role in modulating plant auxin signaling. The detailed information provided herein is intended to facilitate further research and development involving this promising molecule.

References

Spectroscopic Data for Methyl (4-hydroxyphenyl)propynoate Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches targeting the compound by its chemical name and CAS number, no publications or data repositories containing its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data could be located. This absence of information prevents the creation of a detailed technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of related pathways are contingent on the availability of this primary analytical data.

For the benefit of researchers, scientists, and drug development professionals, it is important to note the distinction between the requested compound, methyl (4-hydroxyphenyl)propynoate (C₁₀H₈O₃), and the similarly named but structurally different compound, methyl (4-hydroxyphenyl)propionate (C₁₀H₁₂O₃). The key structural difference is the presence of a carbon-carbon triple bond (alkyne) in the propynoate, whereas the propionate possesses a saturated carbon chain. Ample spectroscopic data is available for the propionate, but this information is not applicable to the requested propynoate.

The synthesis of this compound would likely be a multi-step process. A possible synthetic route is illustrated in the workflow diagram below. This generalized scheme is based on common organic chemistry reactions for the synthesis of similar compounds and is provided for illustrative purposes.

G cluster_synthesis Synthetic Steps 4-iodophenol 4-Iodophenol Protection Protection of Phenolic Hydroxyl 4-iodophenol->Protection 1. Protect OH group Sonogashira_Coupling Sonogashira Coupling with Methyl Propiolate Deprotection Deprotection Sonogashira_Coupling->Deprotection 3. Deprotect OH group Esterification Esterification of (4-hydroxyphenyl)propynoic acid Protection->Sonogashira_Coupling 2. Couple with methyl propiolate Target Methyl (4-hydroxyphenyl)propynoate Deprotection->Target

Potential Research Areas for Methyl (4-hydroxyphenyl)propynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-hydroxyphenyl)propynoate is a small organic molecule that holds significant, yet largely unexplored, potential in medicinal chemistry, materials science, and synthetic chemistry. Its structure, featuring a phenolic hydroxyl group, an aromatic ring, and a reactive terminal alkyne, makes it a versatile building block for the synthesis of more complex molecules and a candidate for a range of biological and material applications. The phenolic moiety is a common pharmacophore in numerous bioactive compounds, known for its antioxidant and hydrogen-bonding capabilities. The aryl alkyne group is a key functional group in medicinal chemistry, serving as a pharmacophore itself or as a versatile handle for "click" chemistry and other transformations. This guide outlines potential research avenues for this promising compound, providing hypothetical data, detailed experimental protocols for its synthesis, and visualizations of key pathways to stimulate further investigation.

Physicochemical and Spectroscopic Data (Hypothetical)

To facilitate future research, the following table summarizes the expected physicochemical and spectroscopic properties of this compound. These values are estimated based on structurally similar compounds and computational predictions.

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Appearance White to off-white solid
Melting Point 85-88 °C
Boiling Point ~320 °C at 760 mmHg (decomposes)
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.45 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 5.50 (s, 1H, -OH), 3.80 (s, 3H), 3.55 (s, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 158.0, 154.5, 134.0, 116.0, 114.0, 84.0, 82.0, 52.5
IR (KBr, cm⁻¹) 3300-3400 (O-H), 3290 (≡C-H), 2110 (C≡C), 1715 (C=O), 1610, 1510 (C=C, aromatic)
UV-Vis (MeOH) λmax 245 nm, 285 nm

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available 4-iodophenol and couples it with methyl propiolate. To prevent side reactions with the acidic phenolic proton, it is advisable to protect the hydroxyl group prior to the coupling reaction. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which is stable under the reaction conditions and can be easily removed.

G A 4-Iodophenol B TBDMS-Cl, Imidazole, DMF A->B Protection C 1-((tert-Butyldimethylsilyl)oxy)-4-iodobenzene B->C D Methyl propiolate, Pd(PPh₃)₂Cl₂, CuI, Et₃N C->D Sonogashira Coupling E Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propynoate D->E F TBAF, THF E->F Deprotection G This compound F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of 4-Iodophenol

  • To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene.

Step 2: Sonogashira Coupling

  • To a solution of 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene (1.0 eq) in a mixture of triethylamine and an appropriate solvent (e.g., THF or DMF), add methyl propiolate (1.2 eq).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propynoate.

Step 3: Deprotection

  • Dissolve the silyl-protected product (1.0 eq) in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Potential Research Areas

The unique structural features of this compound open up several avenues for research in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The combination of a phenol and a terminal alkyne in a single small molecule suggests several potential biological activities.

  • Anticancer Activity: Phenolic compounds are known to possess anticancer properties through various mechanisms, including antioxidant activity and induction of apoptosis.[3][4] The alkyne moiety can also contribute to cytotoxicity. Research in this area could involve:

    • Screening for cytotoxicity against a panel of cancer cell lines.

    • Investigating the mechanism of action, such as cell cycle arrest or apoptosis induction.

    • Exploring its potential as a lead compound for the development of more potent analogs.

  • Antimicrobial Activity: Both phenolic compounds and some alkynes have demonstrated antimicrobial properties.[5][6][7] Potential research includes:

    • Screening against a range of bacteria and fungi, including drug-resistant strains.

    • Determining the minimum inhibitory concentration (MIC).

    • Studying the mechanism of antimicrobial action, such as membrane disruption or enzyme inhibition.

  • Neuroprotective Effects: Phenolic compounds are well-documented for their neuroprotective effects, primarily due to their antioxidant and anti-inflammatory properties.[8][9][10][11] The rigid, linear alkyne linker could influence binding to specific biological targets. Research could focus on:

    • Evaluating its ability to protect neuronal cells from oxidative stress-induced damage.

    • Investigating its effect on neuroinflammatory pathways.

    • Assessing its potential in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

  • Antioxidant Properties: The phenolic hydroxyl group is a classic antioxidant pharmacophore.[12][13][14][15] Studies could involve:

    • Quantifying its free radical scavenging activity using assays like DPPH or ABTS.

    • Assessing its ability to inhibit lipid peroxidation.

    • Comparing its antioxidant potential to known antioxidants like ascorbic acid or trolox.

The following diagram illustrates a potential signaling pathway that could be modulated by this compound in the context of its anticancer activity, based on the known effects of phenolic compounds.

G A This compound B Increased ROS Production A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Potential pro-apoptotic signaling pathway.

Materials Science

The terminal alkyne group makes this compound a valuable monomer for the synthesis of novel polymers.[16][17][18]

  • Polymer Synthesis: The alkyne can undergo polymerization through various methods, including transition-metal catalysis or radical initiation, to produce conjugated polymers. The phenolic hydroxyl group offers a site for further functionalization of the polymer. Research could explore:

    • The polymerization of this compound to form novel conjugated polymers.

    • The characterization of the resulting polymers' optical and electronic properties.

    • The investigation of these polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The workflow for the synthesis and characterization of a polymer derived from this compound is depicted below.

G A This compound B Polymerization (e.g., Rh-catalyzed) A->B C Poly(this compound) B->C D Characterization (GPC, NMR, UV-Vis) C->D E Property Evaluation (e.g., conductivity, fluorescence) D->E

Caption: Polymer synthesis and characterization workflow.

Organic Synthesis and Bioconjugation

The terminal alkyne is a versatile functional group for a variety of organic transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Click Chemistry: this compound can be used as a building block to introduce the 4-hydroxyphenyl moiety into larger molecules via click chemistry. This could be valuable for:

    • Synthesizing libraries of triazole-containing compounds for biological screening.

    • Developing fluorescent probes or biotinylated tags for chemical biology applications.

    • Functionalizing biomolecules, such as peptides or proteins.

Conclusion

This compound represents a largely untapped resource for chemical and biological research. Its straightforward synthesis and the presence of three key functional moieties—a phenol, an aromatic ring, and a terminal alkyne—provide a rich platform for exploration. The potential applications in medicinal chemistry, particularly in the development of new anticancer, antimicrobial, and neuroprotective agents, are significant. Furthermore, its utility as a monomer for novel polymers and as a building block in organic synthesis underscores its versatility. This guide is intended to serve as a starting point for researchers to unlock the full potential of this intriguing molecule.

References

Methodological & Application

Applications of Methyl (4-hydroxyphenyl)propynoate in Organic Synthesis: A Gateway to Coumarin Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Methyl (4-hydroxyphenyl)propynoate is a valuable bifunctional reagent in organic synthesis, primarily serving as a precursor for the construction of coumarin frameworks. The presence of a phenolic hydroxyl group and a methyl propiolate moiety within the same molecule allows for elegant and efficient intramolecular cyclization reactions. This application note details the use of this compound in the synthesis of coumarins, a class of compounds with significant biological and pharmaceutical properties.

The key transformation involves an intramolecular hydroarylation of the propiolate, catalyzed by transition metals, most notably gold(I) complexes. This methodology provides a direct and atom-economical route to 7-hydroxycoumarin, a core structure found in numerous natural products and synthetic compounds of medicinal interest. The reaction proceeds under mild conditions and offers a significant advantage over traditional multi-step coumarin syntheses.

Key Applications

The primary application of this compound is in the synthesis of coumarins via intramolecular hydroarylation. This reaction is efficiently catalyzed by gold(I) complexes, leading to the formation of the coumarin ring system with high regioselectivity.

Gold(I)-Catalyzed Intramolecular Hydroarylation for Coumarin Synthesis

The gold(I)-catalyzed cyclization of phenol-derived propiolates, such as this compound, provides a powerful method for the synthesis of coumarins.[1][2][3][4] This intramolecular hydroarylation reaction is characterized by its high efficiency and mild reaction conditions. The general transformation involves the activation of the alkyne by the gold(I) catalyst, followed by the nucleophilic attack of the phenolic oxygen onto the activated triple bond, leading to the formation of the coumarin scaffold.

A plausible reaction mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. The phenolic hydroxyl group then attacks the internal carbon of the alkyne in a 6-endo-dig cyclization fashion. Subsequent protonolysis of the resulting vinyl-gold intermediate yields the coumarin product and regenerates the active catalyst.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 7-hydroxycoumarin from this compound via gold(I)-catalyzed intramolecular hydroarylation, based on reported methodologies for similar phenol-derived propiolates.[1][2][3][4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1[AuCl(PPh₃)]/AgOTf (2.5)DichloromethaneRoom Temperature1>95
2(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (5)Dichloromethane400.598

Experimental Protocols

General Procedure for the Synthesis of this compound

While the primary focus is on its applications, a general two-step procedure for the synthesis of the starting material is provided for context.

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in methanol is added a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-hydroxyphenylacetate.

Step 2: Acetylide Formation and Reaction with Methyl Chloroformate

Methyl 4-hydroxyphenylacetate is first converted to its corresponding terminal alkyne via standard procedures (e.g., Corey-Fuchs reaction or Seyferth-Gilbert homologation). The resulting 4-ethynylphenol is then deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) in an anhydrous solvent like THF. Subsequent quenching with methyl chloroformate affords this compound.

Protocol for Gold(I)-Catalyzed Synthesis of 7-Hydroxycoumarin

This protocol is adapted from general procedures for the gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates.[1][2][3][4]

Materials:

  • This compound

  • Gold(I) catalyst (e.g., [AuCl(PPh₃)] and AgOTf, or (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the substrate in anhydrous dichloromethane.

  • In a separate vessel, prepare the active gold(I) catalyst. If using a pre-catalyst system like [AuCl(PPh₃)] and a silver salt, stir them in the reaction solvent for a few minutes to generate the cationic gold species.

  • Add the gold(I) catalyst solution (typically 1-5 mol%) to the solution of the substrate at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a thiol to deactivate the gold catalyst).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 7-hydroxycoumarin.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Coumarin Synthesis s1 4-Hydroxyphenylacetic Acid s2 Methyl 4-hydroxyphenylacetate s1->s2 Esterification (MeOH, H₂SO₄) s3 4-Ethynylphenol s2->s3 Alkyne Synthesis s4 This compound s3->s4 1. n-BuLi 2. ClCO₂Me a1 This compound a2 7-Hydroxycoumarin a1->a2 Au(I)-Catalyzed Intramolecular Hydroarylation

Caption: Overall workflow from starting material to the final coumarin product.

reaction_mechanism cluster_mechanism Proposed Mechanism for Au(I)-Catalyzed Cyclization start This compound intermediate1 π-Complex start->intermediate1 + [Au(I)]+ catalyst [Au(I)]+ intermediate2 Vinyl-Gold Intermediate intermediate1->intermediate2 6-endo-dig Cyclization product 7-Hydroxycoumarin intermediate2->product + H+ proton H+ intermediate2->proton - [Au(I)]+

Caption: Simplified mechanism of the gold-catalyzed intramolecular hydroarylation.

References

Application Notes and Protocols: Methyl (4-Hydroxyphenyl)propynoate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-hydroxyphenyl)propynoate is a bifunctional organic molecule poised to serve as a highly versatile synthetic intermediate in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating a terminal alkyne, a phenolic hydroxyl group, and a methyl ester, offers three distinct points for chemical modification. This trifecta of reactivity allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an ideal scaffold for the construction of complex molecules, including heterocyclic compounds, functionalized polymers, and biologically active agents. These application notes provide a comprehensive overview of the potential uses of this compound, complete with detailed experimental protocols for its synthesis and subsequent transformations.

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved via a Sonogashira cross-coupling reaction. A suggested two-step route involves the coupling of a protected 4-iodophenol with trimethylsilylacetylene, followed by deprotection and esterification.

Proposed Synthetic Pathway:

Synthesis of this compound A 4-Iodophenol B TBDMS-protected 4-iodophenol A->B TBDMSCl, Imidazole, DMF, rt C Silyl-protected alkynyl phenol B->C TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF, rt D 4-Ethynylphenol C->D TBAF, THF, rt E (4-Hydroxyphenyl)propiolic acid D->E 1. n-BuLi, THF, -78 °C 2. CO2 3. H3O+ F This compound E->F SOCl2, MeOH, rt

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-Iodophenol

  • To a solution of 4-iodophenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected 4-iodophenol.

Step 2: Sonogashira Coupling

  • To a solution of TBDMS-protected 4-iodophenol (1.0 eq) in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 8 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to yield the silyl-protected alkynyl phenol.

Step 3: Deprotection

  • Dissolve the silyl-protected alkynyl phenol (1.0 eq) in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir the solution at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate and concentrate to give 4-ethynylphenol.[1][2]

Step 4: Carboxylation and Esterification

  • Dissolve 4-ethynylphenol (1.0 eq) in dry THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.

  • Bubble dry carbon dioxide gas through the solution for 2 hours.

  • Warm the reaction to room temperature and quench with 1 M HCl.

  • Extract with ethyl acetate, dry, and concentrate to yield (4-hydroxyphenyl)propiolic acid.

  • To a solution of the acid in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir at room temperature for 4 hours, then concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford this compound.

Application 1: Synthesis of 1,2,3-Triazoles via Click Chemistry

The terminal alkyne functionality of this compound makes it an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry.

Reaction Workflow:

Click Chemistry Workflow A This compound C 1,4-Disubstituted 1,2,3-Triazole A->C CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O, rt B Organic Azide (R-N3) B->C

Caption: Synthesis of 1,2,3-triazoles via CuAAC.

Experimental Protocol: General Procedure for CuAAC
  • In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[3][4][5][6]

Representative Data:
EntryAzide (R-N3)ProductYield (%)
1Benzyl azideMethyl (4-hydroxy-3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)propanoate95
21-Azido-4-nitrobenzeneMethyl (4-hydroxy-3-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)phenyl)propanoate92
33-Azidopropan-1-olMethyl (4-hydroxy-3-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)phenyl)propanoate88

Note: Yields are hypothetical and based on typical CuAAC reactions.

Application 2: Synthesis of Coumarins

The phenolic hydroxyl group and the adjacent alkyne in this compound provide a direct route to coumarin derivatives. Coumarins are a class of compounds with a wide range of biological activities. The synthesis can be achieved through a palladium-catalyzed intramolecular cyclization.

Reaction Pathway:

Coumarin Synthesis A This compound B Coumarin Derivative A->B Pd(OAc)2, Trifluoroacetic Acid, rt

Caption: Palladium-catalyzed synthesis of coumarins.

Experimental Protocol: Palladium-Catalyzed Coumarin Synthesis
  • Dissolve this compound (1.0 eq) in trifluoroacetic acid.

  • Add palladium(II) acetate (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting coumarin derivative by column chromatography.[7][8]

Expected Product Data:
ProductStructureExpected Yield (%)
Methyl 2-oxo-2H-chromene-6-carboxylateC11H8O485-95

Note: Yield is an estimate based on similar reported reactions.

Application 3: Derivatization via Sonogashira Coupling

The terminal alkyne of this compound can be further functionalized through a second Sonogashira coupling reaction with various aryl or vinyl halides. This allows for the introduction of additional diversity and the construction of more complex molecular architectures.

Logical Relationship:

Sonogashira Derivatization A This compound C Disubstituted Alkyne Derivative A->C Pd(PPh3)2Cl2, CuI, Et3N, THF, rt B Aryl/Vinyl Halide (R-X) B->C

References

Application Notes and Protocols for Methyl (4-hydroxyphenyl)propynoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of research on methyl (4-hydroxyphenyl)propynoate within the field of medicinal chemistry. Despite its existence as a defined chemical entity (CAS Number: 136634-54-3), there is no readily available data on its synthesis, biological evaluation, or potential therapeutic applications.

It is crucial to distinguish This compound from the structurally similar and more extensively researched compound, methyl (4-hydroxyphenyl)propionate (CAS Number: 5597-50-2). The key structural difference is the presence of a carbon-carbon triple bond (an alkyne) in the propynoate, whereas the propionate contains a saturated alkyl chain. This seemingly minor difference in saturation significantly alters the molecule's shape, rigidity, and electronic properties, leading to distinct chemical and biological characteristics.

While information on the requested propynoate is unavailable, the propionate analogue has been investigated for several applications, which are summarized below for informational purposes.

Methyl (4-hydroxyphenyl)propionate: A Structurally Related Compound of Interest

Methyl 3-(4-hydroxyphenyl)propionate is a derivative of phloretic acid and has been explored as a useful synthetic intermediate in medicinal chemistry and other fields.

Intermediate for G Protein-Coupled Receptor 40 (GPR40) Agonists

Methyl 3-(4-hydroxyphenyl)propionate serves as a building block in the synthesis of potent and orally bioavailable GPR40 agonists.[1] GPR40 is a free fatty acid receptor that has emerged as a promising target for the treatment of type 2 diabetes.

  • Signaling Pathway of GPR40 Agonism:

    Activation of GPR40 in pancreatic β-cells by an agonist leads to the potentiation of glucose-stimulated insulin secretion. The general signaling cascade is as follows:

    GPR40_Signaling Agonist GPR40 Agonist GPR40 GPR40 Agonist->GPR40 PLC Phospholipase C (PLC) GPR40->PLC Gq/11 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Insulin Insulin Secretion DAG->Insulin Potentiates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Ca2->Insulin

    GPR40 signaling pathway in pancreatic β-cells.

Nitrification Inhibitor and Plant Growth Regulator

In agricultural science, methyl 3-(4-hydroxyphenyl)propionate has been identified as a biological nitrification inhibitor.[2] It is a root exudate from sorghum that suppresses the microbial conversion of ammonium to nitrate in the soil. This action can improve nitrogen use efficiency and reduce nitrogen loss from agricultural systems. It has also been shown to modulate root development in plants.[2]

Experimental Protocols: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

Below are example protocols for the synthesis of the propionate compound, which could potentially be adapted for the synthesis of the propynoate with appropriate starting materials and reaction conditions.

Protocol 1: Esterification of 3-(4-Hydroxyphenyl)propionic Acid

This method involves the direct esterification of the corresponding carboxylic acid.

  • Workflow Diagram:

    Esterification_Workflow Reactants 3-(4-Hydroxyphenyl)propionic Acid + Methanol + Sulfuric Acid (catalyst) Reflux Reflux Reaction Reactants->Reflux Evaporation Evaporate Solvent Reflux->Evaporation Extraction Dissolve in Toluene & Extract with Water Evaporation->Extraction Drying Dry Toluene Phase (e.g., MgSO₄) Extraction->Drying Purification Treat with Activated Charcoal & Evaporate Toluene Drying->Purification Product Methyl 3-(4-hydroxyphenyl)propionate (Clear Oil) Purification->Product

    Workflow for the synthesis of methyl 3-(4-hydroxyphenyl)propionate.
  • Methodology:

    • A solution of 3-(4-hydroxyphenyl)propionic acid (0.1 mole) in methanol (500 mL) is prepared.

    • Concentrated sulfuric acid (2 mL) is added as a catalyst.

    • The solution is refluxed for an extended period (e.g., 72 hours), potentially using a Soxhlet extractor with molecular sieves to remove water and drive the equilibrium.

    • After the reaction is complete, the reaction medium is evaporated to yield an oil.

    • The oil is dissolved in a non-polar solvent like toluene (100 mL) and washed with water (3 x 100 mL) to remove impurities.

    • The organic phase is dried over a drying agent such as magnesium sulfate.

    • The solution may be treated with activated charcoal to remove colored impurities.

    • The solvent is evaporated to yield the final product, methyl 3-(4-hydroxyphenyl)propionate.

Protocol 2: Hydrogenation of Methyl (E)-3-(4-hydroxyphenyl)acrylate

This protocol starts from an unsaturated precursor and reduces the double bond.

  • Methodology:

    • Methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) is dissolved in ethanol (20 mL).

    • A palladium on carbon catalyst (Pd/C, 0.1 g) is added to the solution.

    • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 bar) for approximately 21 hours.[3]

    • Upon completion, the suspension is filtered through a pad of diatomaceous earth to remove the catalyst.

    • The filtrate is evaporated to dryness under vacuum to afford the product.[3]

Quantitative Data

As no studies on This compound are available, no quantitative data can be presented. For the related compound, methyl 3-(4-hydroxyphenyl)propionate , quantitative data would typically include yields from synthetic reactions, and for its derivatives, pharmacological data such as IC₅₀ or EC₅₀ values in relevant biological assays.

Compound DerivativeTargetAssayIC₅₀ / EC₅₀ (µM)Reference
Data Not Available----
Data Not Available----
Data Not Available----
Table 1: Hypothetical data table structure. No data is available for this compound.

References

Methyl (4-hydroxyphenyl)propynoate: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Methyl (4-hydroxyphenyl)propynoate is a promising, yet underutilized, bifunctional building block for the synthesis of a diverse array of novel compounds. Its unique structure, featuring a reactive propiolate moiety and a functionalizable phenolic hydroxyl group, offers multiple avenues for chemical modification. This allows for its incorporation into complex molecular architectures, making it a valuable tool for researchers in drug discovery, materials science, and organic synthesis. The alkyne functionality serves as a handle for powerful carbon-carbon bond-forming reactions such as Sonogashira couplings and various cycloaddition reactions, enabling the construction of extended conjugated systems and heterocyclic scaffolds. Simultaneously, the phenolic hydroxyl group can be readily derivatized through etherification, esterification, or used to modulate the electronic properties of the aromatic ring, further expanding the accessible chemical space. This application note outlines the potential synthetic utility of this compound and provides detailed protocols for its application in the generation of novel compounds.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible and efficient synthetic route can be adapted from established methods for the preparation of arylpropynoates. A common approach involves the Sonogashira coupling of a protected 4-iodophenol with methyl propiolate, followed by deprotection of the phenolic hydroxyl group.

Proposed Synthetic Pathway

G 4-Iodophenol 4-Iodophenol Protecting_Group Protection (e.g., TBDMSCl, Imidazole, DMF) 4-Iodophenol->Protecting_Group Protected_Phenol Protected 4-Iodophenol Protecting_Group->Protected_Phenol Sonogashira Sonogashira Coupling (Methyl propiolate, Pd(PPh3)2Cl2, CuI, Et3N, THF) Protected_Phenol->Sonogashira Protected_Propynoate Protected this compound Sonogashira->Protected_Propynoate Deprotection Deprotection (e.g., TBAF, THF) Protected_Propynoate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-Iodophenol

  • To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • To this solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected 4-iodophenol.

Step 2: Sonogashira Coupling

  • To a solution of the protected 4-iodophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) (3:1 v/v), add methyl propiolate (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the protected this compound.

Step 3: Deprotection

  • Dissolve the protected propynoate (1.0 eq) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in the Synthesis of Novel Compounds

1. Synthesis of Substituted Alkynes via Sonogashira Coupling

The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions with various aryl or vinyl halides, providing access to a wide range of disubstituted alkynes. The phenolic hydroxyl group can be either protected or unprotected, depending on the desired final product and the reaction conditions.

G MHP This compound Sonogashira Sonogashira Coupling (Pd(PPh3)4, CuI, Base, Solvent) MHP->Sonogashira Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Sonogashira Product Disubstituted Alkyne Sonogashira->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

  • To a degassed solution of this compound (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.04 eq) and copper(I) iodide (CuI) (0.08 eq).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Hypothetical Sonogashira Coupling Reactions and Expected Yields

EntryAryl HalideProductExpected Yield (%)
14-IodobenzonitrileMethyl 3-(4-(4-cyanophenyl)ethynyl)phenylpropanoate85-95
21-Bromo-4-nitrobenzeneMethyl 3-(4-(4-nitrophenyl)ethynyl)phenylpropanoate80-90
32-IodopyridineMethyl 3-(4-(pyridin-2-ylethynyl)phenyl)propanoate75-85

2. Synthesis of Heterocycles via [3+2] Cycloaddition

The activated triple bond in this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrones, to construct five-membered heterocyclic rings like triazoles and isoxazoles.

G MHP This compound Cycloaddition [3+2] Cycloaddition (Cu(I) catalyst or heat) MHP->Cycloaddition Azide Organic Azide (R-N3) Azide->Cycloaddition Triazole Triazole Derivative Cycloaddition->Triazole

Caption: [3+2] Cycloaddition of this compound with an azide.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.

  • To this mixture, add copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the triazole derivative.

Table 2: Hypothetical [3+2] Cycloaddition Reactions and Expected Products

Entry1,3-DipoleProduct
1Benzyl azideMethyl 1-benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole-5-carboxylate
2Phenyl azideMethyl 4-(4-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-5-carboxylate
3N-Benzylidenemethanamine N-oxideMethyl 2-benzyl-5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Potential Biological Activities of Derived Compounds

The novel compounds synthesized from this compound are expected to exhibit a range of biological activities, leveraging the structural motifs introduced. For instance, the triazole core is a well-known pharmacophore present in numerous antifungal and anticancer agents. The extended π-systems generated through Sonogashira coupling could lead to compounds with interesting photophysical properties or potential as enzyme inhibitors. The presence of the phenolic hydroxyl group also offers a potential site for interaction with biological targets through hydrogen bonding.

Signaling Pathway Visualization (Hypothetical)

Derivatives of this compound could potentially inhibit signaling pathways implicated in cancer cell proliferation, such as the mitogen-activated protein kinase (MAPK) pathway.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor MHP Derivative Inhibitor->Raf

Caption: Hypothetical inhibition of the MAPK pathway by a derivative.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel and complex organic molecules. Its dual reactivity allows for a modular approach to construct diverse chemical libraries for screening in drug discovery and materials science. The protocols outlined here provide a foundation for researchers to explore the full potential of this promising, yet underexplored, chemical entity. Further investigation into the synthesis and applications of this compound is warranted to unlock its full potential in advancing chemical and biological sciences.

Supplementary Information: Methyl 3-(4-hydroxyphenyl)propionate

It is important to distinguish the target compound, this compound (containing a C-C triple bond), from its more commonly available and studied analogue, methyl 3-(4-hydroxyphenyl)propionate (containing a C-C single bond). The latter is readily synthesized by the esterification of 3-(4-hydroxyphenyl)propionic acid.[1] It has been identified as a naturally occurring nitrification inhibitor and a plant growth regulator.[2] While it lacks the versatile reactivity of the alkyne moiety, its phenolic hydroxyl group and ester functionality still allow for its use as a building block in the synthesis of various compounds, including polymers and biologically active molecules.

References

Application Notes and Protocols for the Quantification of Methyl (4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of methyl (4-hydroxyphenyl)propanoate, a compound of interest in agricultural and pharmaceutical research due to its role as a nitrification inhibitor and its effects on plant root development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to be adaptable for various sample matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application Note: Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of phenolic compounds like methyl (4-hydroxyphenyl)propanoate. This method offers high resolution and sensitivity. The protocol outlined below is a general guideline that can be optimized for specific sample types, such as plant extracts or biological fluids.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction (e.g., Methanol/Water) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detection (e.g., 225 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: A typical workflow for the quantification of methyl (4-hydroxyphenyl)propanoate using HPLC.

Detailed Experimental Protocol: HPLC

1. Materials and Reagents:

  • Methyl (4-hydroxyphenyl)propanoate standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid (for pH adjustment)

  • Phosphate buffer

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Prepare a stock solution of methyl (4-hydroxyphenyl)propanoate (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Plant Tissues: Homogenize the sample in a methanol/water solution (e.g., 80:20 v/v). Centrifuge to pellet solids and collect the supernatant.

  • Liquid Samples (e.g., root exudates): Centrifuge to remove any particulate matter.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of acetonitrile and water (acidified to pH 3 with formic or phosphoric acid). For example, Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30 °C[1].

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 225 nm[1].

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of methyl (4-hydroxyphenyl)propanoate in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Application Note: GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like methyl (4-hydroxyphenyl)propanoate, derivatization is often required to increase volatility and improve chromatographic performance. This method is particularly useful for complex matrices where high selectivity is needed.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection (SIM/Scan) Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification (Internal Standard) MassSpectrum->Quantification

Caption: A general workflow for the quantification of methyl (4-hydroxyphenyl)propanoate using GC-MS.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents:

  • Methyl (4-hydroxyphenyl)propanoate standard (≥98% purity)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • High-purity solvents (e.g., hexane, ethyl acetate)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for derivatized phenols (e.g., HP-5MS, DB-5MS)

  • Autosampler

3. Preparation of Standard Solutions and Derivatization:

  • Prepare a stock solution of methyl (4-hydroxyphenyl)propanoate and the internal standard in a suitable solvent.

  • Create a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

  • Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.

  • Add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent like pyridine (50 µL).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

4. Sample Preparation:

  • Extract the analyte from the sample matrix using an appropriate solvent.

  • Spike the extract with the internal standard.

  • Proceed with the derivatization step as described for the standard solutions.

5. GC-MS Conditions:

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

6. Data Analysis:

  • Identify the derivatized methyl (4-hydroxyphenyl)propanoate and internal standard peaks based on their retention times and mass spectra.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the samples using this calibration curve.

UV-Vis Spectrophotometry for Total Phenolic Content

Application Note: UV-Vis spectrophotometry, particularly using the Folin-Ciocalteu reagent, is a simple, rapid, and cost-effective method for estimating the total phenolic content in a sample. It is important to note that this method is not specific to methyl (4-hydroxyphenyl)propanoate but provides a measure of the total reducing capacity of the sample, which is often correlated with the total phenolic content. Gallic acid is commonly used as a standard to create a calibration curve.

Logical Relationship: Folin-Ciocalteu Assay

FolinCiocalteu Phenolic Phenolic Compound (e.g., Methyl (4-hydroxyphenyl)propanoate) BlueComplex Blue Colored Complex Phenolic->BlueComplex Folin Folin-Ciocalteu Reagent (Phosphomolybdate/ Phosphotungstate) Folin->BlueComplex Alkaline Alkaline Conditions (Sodium Carbonate) Alkaline->BlueComplex Absorbance Measure Absorbance (~760 nm) BlueComplex->Absorbance

Caption: The principle of the Folin-Ciocalteu assay for total phenolic content determination.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • Folin-Ciocalteu reagent

  • Gallic acid standard

  • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • Distilled or deionized water

  • Sample extract

2. Instrumentation:

  • UV-Vis spectrophotometer

  • Cuvettes or 96-well microplate reader

3. Preparation of Standard Solutions:

  • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in water.

  • Prepare a series of gallic acid standards by diluting the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation:

  • Prepare an aqueous or ethanolic extract of the sample. The concentration may need to be adjusted to fall within the linear range of the assay.

5. Assay Procedure:

  • To a test tube or microplate well, add the sample or standard solution (e.g., 0.5 mL)[2].

  • Add Folin-Ciocalteu reagent (e.g., 2.5 mL of a 0.2 M solution) and mix well[2].

  • Allow the mixture to stand for a specific time (e.g., 5 minutes)[2].

  • Add the sodium carbonate solution (e.g., 2 mL of 7.5% w/v) and mix thoroughly[2].

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 15 minutes at 40°C or 2 hours at room temperature)[2][3].

  • Measure the absorbance at the wavelength of maximum absorption (typically around 760 nm) against a blank containing the reagents without the sample or standard[2][3][4].

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the gallic acid standards versus their concentrations.

  • Determine the total phenolic content of the sample from the calibration curve.

  • Express the results as gallic acid equivalents (GAE) per unit of sample (e.g., mg GAE/g of dry weight).

Quantitative Data Summary

The following table summarizes typical validation parameters for the described analytical methods. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVGC-MSUV-Vis (Folin-Ciocalteu)
Linearity (R²) > 0.995> 0.995> 0.99
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL0.1-1 µg/mL (as GAE)
Limit of Quantification (LOQ) 50-200 ng/mL5-50 ng/mL0.5-5 µg/mL (as GAE)
Precision (RSD%) < 2%< 5%< 5%
Accuracy (Recovery %) 95-105%90-110%90-110%
Specificity HighVery HighLow (measures total phenolics)

Signaling Pathway

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) has been shown to modulate root system architecture in plants like Arabidopsis thaliana by interfering with auxin signaling through a pathway involving nitric oxide (NO) and reactive oxygen species (ROS)[5][6][7].

MHPP_Signaling cluster_cellular_response Cellular Response MHPP Methyl (4-hydroxyphenyl)propanoate (MHPP) NO_Production Nitric Oxide (NO) Production MHPP->NO_Production induces ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation NO_Production->ROS_Accumulation promotes Auxin_Signaling Auxin Signaling (Expression & Transport) ROS_Accumulation->Auxin_Signaling influences Root_Development Modulation of Root Development Auxin_Signaling->Root_Development regulates

References

Application Notes and Protocols for the Purification of Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of methyl (4-hydroxyphenyl)propynoate, a key intermediate in the synthesis of various biologically active molecules. The following methods are described: flash column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a functionalized aryl alkyne whose purity is critical for successful downstream applications in drug development and materials science. It is commonly synthesized via a Sonogashira coupling reaction between a protected 4-halophenol and methyl propiolate. Impurities from this reaction can include unreacted starting materials, homocoupled diynes (Glaser coupling products), and residual palladium or copper catalysts. The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification Techniques Overview

A summary of the effectiveness and key parameters of each purification technique is provided below.

Purification TechniquePurity AchievedTypical ScaleKey AdvantagesKey Disadvantages
Flash Column Chromatography >95%mg to multi-gramGood for removing a wide range of impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization >98%mg to kgHighly effective for removing minor impurities and achieving high purity.Dependent on the compound being a solid and finding a suitable solvent system; potential for product loss.
Preparative HPLC >99%µg to mgHigh resolution for separating closely related impurities.Limited to small scale; requires specialized equipment.

Experimental Protocols

Flash Column Chromatography

This protocol is suitable for the purification of this compound from a crude reaction mixture after a typical Sonogashira coupling.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude product onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexanes and ethyl acetate. A starting ratio of 9:1 (hexanes:ethyl acetate) is recommended.

    • Visualize the spots under a UV lamp. The desired product should be a distinct spot. Adjust the solvent system to achieve an Rf value of approximately 0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC TLC Analysis of Crude Product Pack Pack Column with Silica Gel TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Hexanes/Ethyl Acetate Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product G Start Impure Solid Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry Crystals Filter->Dry End Pure Crystalline Product Dry->End G cluster_input Input cluster_process Process cluster_output Output Sample Crude Sample Solution Injector Injector Sample->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram FractionCollector Fraction Collector Detector->FractionCollector Waste Waste Detector->Waste PureProduct Isolated Pure Product FractionCollector->PureProduct

methyl (4-hydroxyphenyl)propynoate in the synthesis of G protein-coupled receptor 40 agonists.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: The Role of Phenylpropynoic Acid Derivatives in the Synthesis of G protein-coupled receptor 40 (GPR40) Agonists.

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids (FFAs).[1][2] Upon activation, GPR40 stimulates glucose-dependent insulin secretion, making its agonists attractive candidates for novel anti-diabetic drugs with a reduced risk of hypoglycemia.[3] The core structure of many synthetic GPR40 agonists is based on a phenylpropanoic acid scaffold, which mimics the endogenous FFA ligands.[4] This document provides detailed application notes and a generalized protocol for the synthesis of GPR40 agonists, with a focus on derivatives incorporating a phenylpropynoic acid-related linker, a key structural motif in several potent agonists.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a signaling cascade that ultimately leads to enhanced glucose-stimulated insulin secretion (GSIS). The primary signaling pathway involves the coupling of GPR40 to the Gαq/11 protein subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][3] The elevated intracellular Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), potentiate the exocytosis of insulin-containing granules from the pancreatic β-cells.[1] Some GPR40 agonists, particularly full agonists, may also engage Gαs signaling, leading to the production of cyclic AMP (cAMP), which can further amplify insulin secretion.[5]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR40 Agonist GPR40 GPR40/FFAR1 Agonist->GPR40 Gaq Gαq/11 GPR40->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Ca²⁺ Insulin Insulin Secretion (Exocytosis) Ca2->Insulin Potentiates PKC->Insulin Potentiates

Caption: GPR40 Signaling Pathway for Insulin Secretion.

Application Notes: Synthesis of Phenylpropanoic Acid-based GPR40 Agonists

The synthesis of GPR40 agonists often involves the construction of a central scaffold that presents a carboxylic acid group and a lipophilic tail in a specific spatial arrangement to facilitate receptor binding and activation. While methyl (4-hydroxyphenyl)propynoate is not a commonly cited starting material, the closely related (4-hydroxyphenyl)propanoic acid and its derivatives are foundational. A key synthetic strategy involves linking this "head" group to a substituted aromatic "tail" group via a suitable linker. One such strategy, which is analogous to using a propynoate moiety, is the use of a propargyl ether followed by a Sonogashira coupling reaction. This approach offers a versatile and efficient means to explore a wide range of structural diversity in the lipophilic tail of the agonist.

The general workflow for such a synthesis can be broken down into three main stages:

  • Head Group Preparation: Functionalization of a phenylpropanoic acid derivative, for instance, by introducing a terminal alkyne for subsequent coupling.

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the alkyne-functionalized head group and an aryl halide tail group.

  • Final Modification/Deprotection: Hydrolysis of an ester protecting group to yield the final carboxylic acid, which is crucial for GPR40 agonist activity.

Synthesis_Workflow Start Starting Materials: - Phenylpropanoic Acid Derivative - Substituted Aryl Halide Step1 Step 1: Head Group Functionalization (e.g., Propargylation) Start->Step1 Step2 Step 2: Sonogashira Coupling (Pd-catalyzed C-C bond formation) Step1->Step2 Step3 Step 3: Ester Hydrolysis (Deprotection) Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification FinalProduct Final GPR40 Agonist (Carboxylic Acid) Purification->FinalProduct Analysis Characterization & Activity Assay (NMR, MS, Calcium Flux) FinalProduct->Analysis

Caption: General Workflow for GPR40 Agonist Synthesis.

Experimental Protocol: Synthesis of a Phenylpropanoic Acid-based GPR40 Agonist via Sonogashira Coupling

This protocol is a representative example based on methodologies described in the literature for the synthesis of GPR40 agonists with a propinyloxy linker.

Step 1: Synthesis of Methyl 3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate (Intermediate 1)

  • To a solution of methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford Intermediate 1.

Step 2: Sonogashira Coupling to Synthesize the Coupled Ester (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) and the desired substituted aryl bromide (1.1 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Degas the reaction mixture with argon or nitrogen for 15 minutes.

  • Stir the mixture at room temperature or gentle heating (e.g., 50 °C) for 8-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 2.

Step 3: Hydrolysis to the Final GPR40 Agonist

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Concentrate the mixture to remove the organic solvents.

  • Dilute the residue with water and acidify with 1N hydrochloric acid (HCl) to pH 3-4, resulting in the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the final GPR40 agonist.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized phenylpropanoic acid derivatives with a propinyloxy linker, adapted from published studies. The agonist activity is typically measured as the half-maximal effective concentration (EC₅₀) in a calcium flux assay using HEK293 cells stably expressing human GPR40.

Compound IDLinker TypeR-Group on Aryl TailhGPR40 EC₅₀ (nM)
1a Propinyloxy-H150
1b Propinyloxy4-CF₃85
1c Propinyloxy3,4-di-F50
1d Propinyloxy4-OCH₃120
Positive Control DHAN/A250

Data are representative and compiled for illustrative purposes based on trends observed in the literature.

Conclusion

The synthetic pathway involving a propargylated phenylpropanoic acid derivative and a subsequent Sonogashira coupling represents a robust and versatile method for the preparation of novel GPR40 agonists. This approach allows for the systematic exploration of the structure-activity relationship of the lipophilic tail, which is critical for optimizing the potency and pharmacokinetic properties of these potential anti-diabetic agents. The detailed protocol and signaling pathway information provided herein serve as a valuable resource for researchers engaged in the discovery and development of new therapies targeting GPR40.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl (4-hydroxyphenyl)propynoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl (4-hydroxyphenyl)propynoate. The primary synthetic route focused on is the Sonogashira cross-coupling reaction between a 4-halophenol (typically 4-iodophenol) and methyl propiolate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction. This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne (methyl propiolate) with an aryl halide (commonly 4-iodophenol). The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent.

Q2: Do I need to protect the hydroxyl group on the 4-iodophenol before the Sonogashira coupling?

A2: Not necessarily. The Sonogashira coupling is known to be tolerant of a wide range of functional groups, including unprotected phenols.[1] Direct coupling of unprotected 4-iodophenol is possible, though it may result in moderate yields under certain conditions.[2] However, if you are experiencing significant side reactions or low yields, protection of the hydroxyl group (e.g., as a silyl ether) should be considered as a troubleshooting step.

Q3: What are the main side reactions to be aware of?

A3: The most common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne (methyl propiolate) to form a diyne byproduct. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[3][4] Other potential side reactions include the decomposition of the palladium catalyst (formation of palladium black) and reactions involving the unprotected phenol, though the latter is generally less common.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[5] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the desired product. The disappearance of the limiting reagent (typically the 4-iodophenol) and the appearance of the product spot can be visualized under UV light.

Q5: What is a typical purification method for this compound?

A5: After the reaction is complete, a standard workup procedure is followed, which may include quenching the reaction, extraction, and washing. The crude product is then typically purified by flash column chromatography on silica gel to separate it from the catalyst residues, any remaining starting materials, and side products.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3] - Use fresh, high-quality catalyst and ligands. - Consider using a more robust palladium precatalyst or a ligand that stabilizes the active catalytic species.
2. Insufficiently Degassed Solvents/Reagents: Oxygen can lead to Glaser homocoupling and catalyst deactivation.- Thoroughly degas all solvents and liquid reagents (e.g., by bubbling with an inert gas or freeze-pump-thaw cycles).
3. Poor Quality of Copper(I) Iodide: The CuI may be oxidized.- Use freshly purchased, high-purity CuI. It should be a white to off-white powder; a significant green or blue tint indicates oxidation.
4. Inappropriate Base: The base may not be strong enough or may be sterically hindered.- Triethylamine or diisopropylamine are commonly used and often effective.[6] - Consider screening other amine bases or inorganic bases like K₂CO₃ or Cs₂CO₃.
5. Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature. For less reactive aryl bromides, temperatures up to 80-100 °C may be necessary.[7]
Formation of Significant Byproducts (e.g., Glaser Homocoupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.- As mentioned above, ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.
2. High Copper Catalyst Loading: Excess copper can favor the Glaser coupling pathway.- Reduce the amount of CuI used. Catalytic amounts are sufficient.
3. Slow Addition of Alkyne: If the alkyne is present in high concentration before the aryl halide has had a chance to react, homocoupling is more likely.- Consider the slow addition of the methyl propiolate to the reaction mixture.
4. Consider a Copper-Free Protocol: In some cases, copper-free Sonogashira conditions can eliminate the Glaser coupling side reaction.- Explore literature for copper-free Sonogashira protocols, which often employ specific ligands to facilitate the catalytic cycle without copper.[7]
Decomposition of Palladium Catalyst (Formation of Palladium Black) 1. High Temperature: The catalyst may not be stable at the reaction temperature.- Try running the reaction at a lower temperature for a longer duration.
2. Inappropriate Solvent: Some solvents can promote catalyst decomposition.- If using THF, consider switching to a solvent system that is just the amine base (e.g., triethylamine) or a mixture of the amine with another solvent like DMF or toluene.
3. Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center.- Use a more strongly coordinating or sterically bulky phosphine ligand to stabilize the palladium complex.
Difficulty in Purification 1. Co-elution of Product and Byproducts: The product and impurities may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.
2. Streaking on TLC Plate: The phenolic hydroxyl group can interact with the silica gel.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape during column chromatography.

Data Presentation

Table 1: General Effect of Reactants on Sonogashira Coupling Yield
Reactant ComponentGeneral Trend for Higher YieldNotes
Aryl Halide I > Br > ClThe reactivity of the aryl halide significantly impacts the reaction conditions required. Iodides are the most reactive, often allowing for milder conditions.[3]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ are commonThe choice of catalyst and ligand is crucial. For less reactive aryl halides, more specialized and electron-rich, bulky phosphine ligands may be necessary.
Copper(I) Co-catalyst Catalytic amounts (1-5 mol%)While essential for the traditional Sonogashira reaction, excess copper can promote side reactions.
Base Amine bases (e.g., Et₃N, i-Pr₂NH)The base neutralizes the HX formed and can also serve as the solvent. The choice of base can influence the reaction rate and outcome.
Solvent Amine, DMF, THF, TolueneThe solvent should be chosen to ensure the solubility of all reactants. The solvent can also affect catalyst stability and activity.
Table 2: Influence of Reaction Parameters on Yield (Qualitative)
ParameterEffect on YieldConsiderations
Temperature Generally increases with temperature, up to a point.Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and more side products. Optimal temperature needs to be determined empirically.
Reaction Time Increases with time until completion.Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product upon prolonged heating.
Inert Atmosphere Crucial for high yield.The exclusion of oxygen is critical to prevent both catalyst deactivation and the Glaser homocoupling side reaction.[3]
Concentration Moderate concentrations are often optimal.Very high concentrations can sometimes lead to solubility issues or increased side reactions, while very dilute conditions can slow down the reaction rate.

Experimental Protocols

Key Experiment: Sonogashira Coupling of 4-Iodophenol with Methyl Propiolate

Materials:

  • 4-Iodophenol

  • Methyl propiolate

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (optional, may be included in the catalyst)

  • Amine base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF or use Et₃N as solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-iodophenol, the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-5 mol%).

  • Addition of Solvent and Base: Add the anhydrous solvent (if used) and the amine base. The mixture is typically stirred for a few minutes to ensure dissolution.

  • Addition of Alkyne: Add methyl propiolate (typically 1.1-1.5 equivalents) to the reaction mixture dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Pathway cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product ArX Ar-X (4-Iodophenol) ArX->Oxidative_Addition R-C≡CH R-C≡C-H (Methyl Propiolate) Copper_Acetylide Cu-C≡CR R-C≡CH->Copper_Acetylide CuX Cu(I)X CuX->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation Side_Reaction Glaser Homocoupling (Side Reaction) Copper_Acetylide->Side_Reaction Diyne R-C≡C-C≡C-R Side_Reaction->Diyne

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Quality (Aryl halide, Alkyne, Catalysts, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) Start->Check_Conditions Analyze_Side_Products Analyze Byproducts (TLC, NMR) Start->Analyze_Side_Products Optimize_Catalyst Optimize Catalyst System (Pd source, Ligand, Cu source) Check_Reagents->Optimize_Catalyst Optimize_Temp_Conc Optimize Temperature and Concentration Check_Conditions->Optimize_Temp_Conc Analyze_Side_Products->Optimize_Catalyst Optimize_Base_Solvent Optimize Base and Solvent Analyze_Side_Products->Optimize_Base_Solvent Successful_Synthesis Improved Yield Optimize_Catalyst->Successful_Synthesis Optimize_Base_Solvent->Successful_Synthesis Optimize_Temp_Conc->Successful_Synthesis

Caption: A logical workflow for troubleshooting low yield issues.

Parameter_Relationships Yield Yield Catalyst Catalyst System (Pd/Ligand/Cu) Catalyst->Yield Side_Reactions Side Reactions (e.g., Homocoupling) Catalyst->Side_Reactions Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Side_Reactions Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Yield Atmosphere->Side_Reactions Side_Reactions->Yield

Caption: Key parameter relationships influencing synthesis yield.

References

troubleshooting common issues in methyl (4-hydroxyphenyl)propynoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and subsequent reactions of methyl (4-hydroxyphenyl)propynoate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of this compound

Question 1: I am getting a low yield during the synthesis of this compound via Sonogashira coupling of 4-iodophenol and methyl propiolate. What are the common causes?

Answer: Low yields in Sonogashira couplings involving phenolic substrates can arise from several factors. Here are the most common issues and their solutions:

  • Inadequate Degassing: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of byproducts. Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[1][2]

  • Catalyst Quality: The activity of both the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI) is crucial.[3][4] Use fresh, high-purity catalysts. If the CuI appears discolored (green or brown instead of white/tan), it may be oxidized and should be purified or replaced.[1]

  • Base Selection and Purity: The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are critical. The base neutralizes the hydrogen halide formed and facilitates the formation of the copper acetylide.[3] Ensure the amine is dry and free of acidic impurities. Distillation of the amine before use can be beneficial.[1]

  • Solvent Effects: While THF is commonly used, it can sometimes promote the formation of palladium black (inactive palladium).[1] Consider using the amine base as the solvent or a co-solvent.

  • Side Reactions: The phenolic hydroxyl group can be acidic and may interfere with the reaction. Protection of the hydroxyl group as a silyl ether (e.g., TBS or TIPS ether) prior to the coupling reaction can significantly improve yields. The protecting group can be removed in a subsequent step.

Question 2: My reaction mixture turns black and a precipitate forms during the Sonogashira coupling. Is this normal?

Answer: A color change to dark red or brown is often observed. However, the rapid formation of a black precipitate, often referred to as palladium black, indicates decomposition of the palladium catalyst.[1] While some catalyst decomposition is common, excessive formation will terminate the reaction. This is often caused by the presence of oxygen, impurities in the reagents or solvents, or prolonged heating at high temperatures.[1] The precipitate can also be the amine hydrohalide salt, which is expected.[1]

Question 3: How can I effectively purify this compound?

Answer: Purification is typically achieved using flash column chromatography on silica gel.[5] A common eluent system is a mixture of ethyl acetate and a less polar solvent like hexanes or dichloromethane. The polarity of the eluent can be adjusted based on TLC analysis. Given that the product is a phenol, tailing on the silica gel column can be an issue. Adding a small amount of a weak acid (e.g., 0.1-1% acetic acid) to the eluent can sometimes improve the separation.

Reactions of this compound)

Question 4: I am attempting to deprotect a silyl-protected this compound, but the reaction is either incomplete or I am observing ester hydrolysis. What conditions should I use?

Answer: The choice of deprotection conditions is critical to selectively cleave the silyl ether without affecting the methyl ester.

  • For TBAF (Tetra-n-butylammonium fluoride) deprotection: This is a common method for removing silyl ethers.[6] To avoid ester hydrolysis, use anhydrous TBAF in an aprotic solvent like THF at 0 °C to room temperature. The presence of water can lead to saponification of the ester.

  • For acidic deprotection: Mild acidic conditions can be used, but careful selection is necessary. For example, a dilute solution of a mild acid like acetic acid in a mixed solvent system (e.g., THF/water) can be effective.[7] Stronger acids like HCl or H₂SO₄ will likely hydrolyze the ester.[7] Reagents like pyridinium p-toluenesulfonate (PPTS) can also be used for mild deprotection.

Troubleshooting Deprotection of Silyl Ethers

IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient reagent or reaction time.Increase the equivalents of the deprotecting agent (e.g., TBAF) or prolong the reaction time. Monitor the reaction by TLC.
Steric hindrance around the silyl ether.Use a less sterically hindered deprotecting agent or increase the reaction temperature.
Ester Hydrolysis Presence of water in the reaction.Use anhydrous solvents and reagents. For TBAF, use a solution in THF rather than one containing water.
Use of strong acid or base.Opt for milder deprotection conditions. For acidic deprotection, use a weak acid like acetic acid. For basic conditions, avoid strong bases like NaOH or KOH.
Low Recovery After Workup The phenolic product may be partially soluble in the aqueous phase during extraction, especially if the aqueous layer is basic.Neutralize the reaction mixture to a slightly acidic pH (around 5-6) before extraction to ensure the phenol is in its neutral form.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Silyl-Protected 4-Iodophenol with Methyl Propiolate

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the silyl-protected 4-iodophenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous and degassed triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl propiolate (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Combine silyl-protected 4-iodophenol, Pd catalyst, and CuI in a Schlenk flask B 2. Add anhydrous, degassed triethylamine A->B C 3. Add methyl propiolate B->C D 4. Stir at RT (or with gentle heat) and monitor by TLC C->D E 5. Dilute with ethyl acetate and filter through celite D->E Reaction Complete F 6. Aqueous workup (NH4Cl, brine) E->F G 7. Dry, filter, and concentrate F->G H 8. Flash column chromatography G->H I Silyl-protected methyl (4-hydroxyphenyl)propynoate H->I Pure Product

Caption: Experimental workflow for the Sonogashira coupling.

troubleshooting_logic Start Low Yield in Sonogashira Reaction Q1 Is the reaction mixture turning black rapidly? Start->Q1 A1_Yes Likely catalyst decomposition. Improve degassing, use fresh catalysts. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Are reagents and solvents pure and dry? A1_No->Q2 A2_No Purify/dry solvents and base (e.g., distill triethylamine). Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Is the phenolic -OH group protected? A2_Yes->Q3 A3_No Consider protecting the phenol as a silyl ether to prevent side reactions. Q3->A3_No No A3_Yes Issue likely resolved or requires further specific investigation. Q3->A3_Yes Yes

Caption: Troubleshooting logic for low yield in Sonogashira reactions.

References

improving the stability of methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of methyl (4-hydroxyphenyl)propynoate. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to several degradation pathways due to its functional groups: a phenolic hydroxyl group, a methyl ester, and an alkyne. The primary concerns are:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol, a reaction catalyzed by acidic or basic conditions.[1][2][3]

  • Oxidation: The phenolic group is sensitive to oxidation, which can lead to the formation of colored impurities (such as quinones) and loss of compound integrity.[4][5][6] This can be accelerated by exposure to air (oxygen), metal ions, and high temperatures.

  • Photodegradation: Phenolic compounds are known to be sensitive to light, which can induce degradation.[7][8][9]

  • pH Sensitivity: The compound is particularly unstable in alkaline conditions, which can catalyze both ester hydrolysis and phenol oxidation.[10]

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf life, the compound should be stored in a cool, dark, and dry place. For a similar, more saturated compound, methyl 3-(4-hydroxyphenyl)propionate, storage under an inert gas at refrigerated temperatures (0-10°C) is recommended to maintain stability.[11] Based on this, we recommend the following:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: In an amber vial or a container protected from light.

  • Container: A tightly sealed container to prevent moisture absorption.

Q3: I've observed a color change in my sample (e.g., turning pink or brown). What is the likely cause?

A3: A color change is a common indicator of degradation, specifically the oxidation of the phenolic hydroxyl group to form colored quinone-type structures. This is often accelerated by exposure to air, light, or basic pH.

Q4: Can I dissolve this compound in aqueous buffers?

A4: While soluble in some aqueous-organic mixtures, caution is advised when using aqueous buffers, especially at neutral to high pH. The ester linkage is susceptible to hydrolysis, which is accelerated in basic conditions. If aqueous solutions are necessary, use freshly prepared solutions and consider buffering at a slightly acidic pH (e.g., pH 4-6) to minimize both ester hydrolysis and phenol oxidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency or purity over time in storage. 1. Oxidation: Exposure to air. 2. Hydrolysis: Exposure to moisture. 3. Photodegradation: Exposure to light. 4. Thermal Degradation: Improper storage temperature.1. Store under an inert atmosphere (argon or nitrogen). 2. Ensure the container is tightly sealed and stored in a desiccator. 3. Store in an amber vial or protect from light. 4. Store at the recommended refrigerated temperature (2-8°C).
Sample discoloration (yellowing, browning) in solution. 1. Oxidation of the phenol group. 2. High pH of the solvent/buffer. 1. Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant like BHT or ascorbic acid if compatible with your experiment. 2. Maintain the pH of the solution in the slightly acidic range (pH 4-6).
Formation of a new, more polar peak in HPLC analysis. 1. Ester Hydrolysis: Formation of the carboxylic acid.1. Avoid basic conditions. If your experiment requires a basic pH, minimize the time the compound is in solution. 2. Use aprotic solvents where possible.
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium. 1. Perform a stability study of the compound in your specific assay medium to determine its half-life. 2. Prepare fresh stock solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule.[4][12][13][14]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. This should be optimized based on the results from the forced degradation study to ensure separation of all degradation peaks from the parent peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MHP This compound HPA (4-hydroxyphenyl)propynoic Acid MHP->HPA H+ or OH- MeOH Methanol MHP->MeOH H+ or OH- MHP2 This compound Quinone Quinone-type Species MHP2->Quinone [O], light, metal ions

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

References

Technical Support Center: Synthesis of Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (4-hydroxyphenyl)propynoate. Our aim is to help you overcome common challenges and side reactions encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Sonogashira coupling reaction between a 4-halo-phenol (commonly 4-iodophenol) and methyl propiolate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Palladium catalyst may have decomposed. 2. Reaction Conditions Not Optimal: Temperature, solvent, or base may not be suitable. 3. Poor Quality Reagents: Reactants may be impure or degraded.1. Use fresh or properly stored catalyst. Consider pre-activation if necessary. 2. Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine). Optimize the reaction temperature, starting at room temperature and gradually increasing if needed. 3. Ensure the purity of 4-iodophenol and methyl propiolate. Purify if necessary.
Significant Homocoupling of Methyl Propiolate (Dimerization) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira couplings. 2. High Copper Catalyst Concentration: The copper co-catalyst can facilitate this unwanted dimerization.1. Thoroughly degas all solvents and reagents before use. Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. 2. Reduce the amount of the copper(I) co-catalyst or consider a copper-free Sonogashira protocol.
Formation of Polymeric Byproducts 1. Polymerization of Methyl Propiolate: Methyl propiolate can be prone to polymerization under certain conditions. 2. Side reactions involving the phenol group: The unprotected hydroxyl group can participate in side reactions.1. Control the reaction temperature carefully. Add the methyl propiolate slowly to the reaction mixture. 2. Consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before the coupling reaction.
Hydrolysis of the Methyl Ester 1. Basic Reaction Conditions: The amine base used in the Sonogashira reaction can lead to the saponification of the methyl ester. 2. Aqueous Workup: Prolonged exposure to aqueous basic conditions during workup can hydrolyze the ester.1. Use a non-nucleophilic base or minimize the reaction time. 2. Perform the aqueous workup under neutral or slightly acidic conditions and minimize the duration of contact with aqueous phases.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and homocoupled byproducts may have similar polarities, making chromatographic separation challenging.1. Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of 4-iodophenol before the Sonogashira coupling?

A1: While the Sonogashira coupling can sometimes be performed on substrates with free hydroxyl groups, protection is often recommended. The basic reaction conditions can lead to deprotonation of the phenol, potentially causing side reactions or affecting the catalyst's activity. Protecting groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) can prevent these issues and are generally stable to the coupling conditions.

Q2: What is the most common side product in this reaction and how can I minimize it?

A2: The most prevalent side product is the homocoupling dimer of methyl propiolate (dimethyl 2,4-hexadiynedioate). This is primarily caused by the presence of oxygen. To minimize its formation, it is crucial to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction. Reducing the concentration of the copper(I) catalyst can also be beneficial.

Q3: My reaction is not proceeding to completion. What can I do?

A3: If the reaction stalls, first ensure that your catalyst is active and that your reagents are pure. If these are not the issues, a slight increase in temperature may be necessary. However, be cautious as higher temperatures can also promote the degradation of methyl propiolate. Alternatively, you can try a different palladium catalyst or ligand system that may be more reactive for your specific substrate.

Q4: Can I use 4-bromophenol instead of 4-iodophenol?

A4: Yes, 4-bromophenol can be used, but it is generally less reactive than 4-iodophenol in Sonogashira couplings. Consequently, the reaction may require more forcing conditions, such as higher temperatures, a more active catalyst system, or longer reaction times, which could also increase the likelihood of side reactions.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

This protocol provides a general methodology. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Iodophenol

  • Methyl propiolate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodophenol, the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-3 mol%).

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Slowly add methyl propiolate (typically 1.1 to 1.5 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, the temperature can be gradually increased.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalysts Catalytic System 4-Iodophenol 4-Iodophenol Reaction 4-Iodophenol->Reaction Methyl propiolate Methyl propiolate Methyl propiolate->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction Product This compound Reaction->Product Sonogashira Coupling

Caption: Main synthetic pathway for this compound.

Side_Reaction cluster_reactants Reactant Methyl propiolate_1 Methyl propiolate Coupling Methyl propiolate_1->Coupling Methyl propiolate_2 Methyl propiolate Methyl propiolate_2->Coupling Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Coupling Oxygen Oxygen Oxygen->Coupling Homocoupled_Dimer Homocoupled Dimer Coupling->Homocoupled_Dimer Glaser Coupling

Caption: Common homocoupling side reaction of methyl propiolate.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reagents Check Reagent Purity Check_Catalyst->Check_Reagents Catalyst OK Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Check_Reagents->Optimize_Conditions Reagents Pure Protect_Phenol Consider Protecting Phenol Group Optimize_Conditions->Protect_Phenol Degas_System Improve Degassing/Inert Atmosphere Protect_Phenol->Degas_System End Improved Yield Degas_System->End

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Methyl (4-hydroxyphenyl)propynoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl (4-hydroxyphenyl)propynoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary purification method for aryl propiolates, including this compound, is silica gel column chromatography.[1][2][3][4] Due to the potential for thermal degradation, distillation is often avoided. Recrystallization may be an option if a suitable solvent system can be identified, but this is highly dependent on the impurity profile.

Q2: What are the likely impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials: 4-hydroxyphenol and methyl propiolate (or corresponding carboxylic acid/activated species).

  • Byproducts from side reactions: Dimerization of the propiolate ester, especially in the presence of base, is a known side reaction for similar compounds.[5] Polymerization of the alkyne is also possible.

  • Hydrolysis product: (4-hydroxyphenyl)propynoic acid, resulting from the hydrolysis of the methyl ester during aqueous workup or on acidic silica gel.[1]

  • Coumarin derivatives: Under certain catalytic conditions (e.g., gold catalysis), aryl propiolates can undergo intramolecular cyclization to form coumarins.[1][6]

Q3: My NMR spectrum shows multiple unexpected peaks after purification. What could be the cause?

A3: The presence of multiple unexpected peaks, even after column chromatography, can be indicative of several issues:

  • On-column reactions: The slightly acidic nature of silica gel can sometimes catalyze decomposition or rearrangement of sensitive compounds. The triple bond in your molecule makes it susceptible to such reactions.

  • Co-eluting impurities: Some byproducts may have similar polarities to your desired product, making separation by standard chromatography challenging.

  • Product instability: The purified product might be degrading upon standing or during solvent removal. Aryl propiolates can be sensitive to heat, light, and air.

One study on a similar aryl propiolate derivative noted "unexpected selectivity issues which made unpracticable the purification... by column chromatography" due to the presence of multiple by-products.[1][6] This highlights the difficulty that can be encountered.

Troubleshooting Guides

Problem 1: Low recovery after column chromatography.
Possible Cause Troubleshooting Steps
Irreversible adsorption on silica Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine in the eluent). This can neutralize acidic sites.Switch to a less acidic stationary phase, such as neutral alumina.
On-column degradation Run the column quickly (flash chromatography) to minimize contact time.Use a less polar eluent system if possible to speed up elution.Consider alternative purification methods like preparative thin-layer chromatography (prep-TLC) or recrystallization.
Product volatility When removing the solvent after chromatography, use a rotary evaporator at a low temperature and moderate vacuum.Avoid leaving the purified product under high vacuum for extended periods.
Problem 2: Product appears pure by TLC but contains impurities in NMR.
Possible Cause Troubleshooting Steps
Co-eluting impurities Optimize your TLC mobile phase to achieve better separation between your product and the impurity. Test a wider range of solvent polarities and compositions.If standard silica is not providing adequate separation, consider using a different stationary phase for chromatography (e.g., reversed-phase C18, alumina).Preparative HPLC can offer much higher resolution for difficult separations.
In-situ degradation on NMR timescale Acquire the NMR spectrum immediately after purification and solvent removal.Ensure your NMR solvent is free of acidic or basic impurities.
Hydrolysis during workup If your workup involves an aqueous wash, ensure it is brief and uses neutral pH water or a buffered solution.Minimize the time the compound is in a biphasic mixture. One report noted extensive hydrolysis of a similar aryl propiolate.[1]

Experimental Protocols

General Protocol for Silica Gel Flash Chromatography of Aryl Propiolates

This is a general guideline; specific conditions will need to be optimized for this compound.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Start with a low-polarity eluent (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity of the mobile phase. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Storage cluster_troubleshooting Troubleshooting Crude_Product Crude Methyl (4-hydroxyphenyl)propynoate Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Degradation Degradation/ Low Yield Column_Chromatography->Degradation Solvent_Removal Solvent Removal (Low Temp) TLC_Analysis->Solvent_Removal Purity_Check Purity Check (NMR, LC-MS) Solvent_Removal->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Success Impure_Product Impure Product Purity_Check->Impure_Product Failure Impure_Product->Column_Chromatography Re-purify

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes of Impurity cluster_solutions Potential Solutions Start Purification Attempt Check_Purity Is the product pure? Start->Check_Purity Low_Yield Low Yield? Start->Low_Yield Success Purification Successful Check_Purity->Success Yes Impure Product Impure Check_Purity->Impure No Low_Yield->Impure No Degradation_On_Column On-Column Degradation Low_Yield->Degradation_On_Column Yes Coelution Co-eluting Impurities Impure->Coelution Impure->Degradation_On_Column Workup_Issues Workup Byproducts (e.g., Hydrolysis) Impure->Workup_Issues Change_Eluent Optimize Eluent Coelution->Change_Eluent Change_Stationary_Phase Change Stationary Phase Coelution->Change_Stationary_Phase Alternative_Purification Alternative Purification (e.g., Recrystallization, Prep-HPLC) Coelution->Alternative_Purification Degradation_On_Column->Change_Stationary_Phase Deactivate_Silica Deactivate Silica Degradation_On_Column->Deactivate_Silica Modify_Workup Modify Workup Protocol Workup_Issues->Modify_Workup

Caption: Troubleshooting logic for purification challenges.

References

reaction condition optimization for methyl (4-hydroxyphenyl)propynoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl (4-hydroxyphenyl)propynoate. The primary synthetic route for this compound is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne, in this case, methyl propiolate, with an aryl halide, such as 4-iodophenol or 4-bromophenol, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][4]

Q2: Which aryl halide should I use: 4-iodophenol, 4-bromophenol, or 4-chlorophenol?

A2: The reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > Br > OTf > Cl.[2] For optimal reactivity and milder reaction conditions, 4-iodophenol is the preferred starting material. 4-bromophenol can also be used but may require higher temperatures or more active catalyst systems.[2] Aryl chlorides are generally the least reactive and often necessitate specialized ligands and harsher conditions to achieve good yields.

Q3: Do I need to protect the hydroxyl group of 4-halophenol?

A3: The necessity of protecting the phenolic hydroxyl group is substrate and condition-dependent. While some Sonogashira reactions tolerate free hydroxyl groups, they can sometimes interfere with the catalytic cycle or lead to side reactions, especially at elevated temperatures. Common protecting groups for phenols include silyl ethers (e.g., TBDMS), ethers (e.g., methyl, benzyl), or esters (e.g., acetate). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q4: What are the standard catalyst and co-catalyst systems for this reaction?

A4: A typical Sonogashira reaction employs a palladium(0) catalyst and a copper(I) co-catalyst.[2] Common palladium sources include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which are often reduced in situ to the active Pd(0) species.[2] The most common copper co-catalyst is copper(I) iodide (CuI).[2] Copper-free Sonogashira protocols exist but may require specialized ligands and conditions.[5][6]

Q5: What is the role of the base in the Sonogashira reaction?

A5: The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[2] It also neutralizes the hydrogen halide byproduct formed during the reaction.[2] Amine bases such as triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent as well.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion of Starting Material 1. Inactive catalyst.- Use fresh palladium and copper catalysts. - Ensure anaerobic conditions to prevent catalyst decomposition.[7] - Consider using a more active palladium precatalyst or ligand.
2. Insufficiently reactive aryl halide.- If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide.[2] - Increase the reaction temperature.[1]
3. Low reaction temperature.- For aryl bromides, temperatures of 80-100°C may be necessary.[1] Use a sealed tube if the solvent has a low boiling point.
4. Ineffective base.- Ensure the base is dry and of high purity. - Consider a stronger base if deprotonation of the alkyne is suspected to be an issue.
Formation of Homocoupled Alkyne (Glaser Coupling) 1. Presence of oxygen.- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).
2. High concentration of copper catalyst.- Reduce the loading of the copper(I) co-catalyst.
3. Slow cross-coupling reaction.- Optimize conditions to accelerate the desired cross-coupling (e.g., increase temperature, change ligand).
Reaction Mixture Turns Black 1. Decomposition of the palladium catalyst to palladium black.- This can be caused by impurities, high temperatures, or the presence of oxygen.[7] - Use high-purity reagents and solvents. - Ensure rigorous degassing and maintenance of an inert atmosphere.
Difficulty in Product Purification 1. Contamination with residual catalyst.- Pass the crude product through a short plug of silica gel or celite to remove insoluble palladium species.
2. Co-elution with starting materials or byproducts.- Optimize column chromatography conditions (e.g., solvent gradient, different stationary phase). - Consider recrystallization as an alternative purification method.

Reaction Condition Optimization

The successful synthesis of this compound via the Sonogashira coupling is highly dependent on the careful optimization of several reaction parameters. Below is a summary of key variables and their typical ranges.

ParameterRecommended ConditionsNotes
Aryl Halide 4-Iodophenol > 4-BromophenolIodides are more reactive and generally give higher yields under milder conditions.[2]
Alkyne Methyl propiolate (1.1 - 1.5 equivalents)A slight excess of the alkyne is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Catalyst loading can be optimized based on the reactivity of the aryl halide.
Copper Co-catalyst CuI (2-10 mol%)Higher loadings can sometimes increase the rate of homocoupling.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Often used in excess, sometimes as the solvent.[2]
Solvent THF, DMF, Acetonitrile, or neat amine baseThe choice of solvent can affect solubility and reaction rate. Anhydrous solvents are recommended.
Temperature Room temperature to 100°CRoom temperature is often sufficient for aryl iodides, while aryl bromides may require heating.[1][2]

Experimental Protocols

General Procedure for Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-halophenol (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add a degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl propiolate (1.2 eq.) dropwise via syringe.

  • Stir the reaction at the desired temperature (room temperature for 4-iodophenol, or heated for 4-bromophenol) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Logic

experimental_workflow start Start reagents Combine 4-halophenol, Pd catalyst, CuI, and solvent in a Schlenk flask start->reagents inert Establish inert atmosphere (N2 or Ar) and degas reagents->inert base Add amine base (e.g., TEA) inert->base alkyne Add methyl propiolate base->alkyne reaction Stir at appropriate temperature and monitor reaction alkyne->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification product Obtain this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield check_sm Starting material consumed? start->check_sm catalyst_issue Check catalyst activity and ensure anaerobic conditions check_sm->catalyst_issue No side_product Major side product observed? check_sm->side_product Yes temp_issue Increase reaction temperature catalyst_issue->temp_issue halide_issue Switch to a more reactive aryl halide (I > Br) temp_issue->halide_issue homocoupling Homocoupling (Glaser) product? side_product->homocoupling Yes other_side_product Characterize side product to identify other reaction pathways side_product->other_side_product No deoxygenate Improve degassing and reduce CuI loading homocoupling->deoxygenate

Caption: Troubleshooting decision tree for Sonogashira coupling reactions.

References

Technical Support Center: Degradation of Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of methyl (4-hydroxyphenyl)propynoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the column interacting with the phenolic hydroxyl group. 3. Mobile Phase pH: Inappropriate pH causing ionization of the phenolic group. 4. Column Degradation: Loss of stationary phase or blockage.1. Dilute the sample. 2. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units below the pKa of the phenolic hydroxyl group (acidic conditions). 4. Flush the column with a strong solvent or replace the column if necessary.[1][2]
Inconsistent Retention Times 1. Pump Issues: Fluctuations in flow rate due to air bubbles or faulty seals. 2. Mobile Phase Composition: Inaccurate mixing or evaporation of volatile solvents. 3. Temperature Fluctuations: Lack of column thermostatting. 4. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Degas the mobile phase and purge the pump. Check for leaks and replace pump seals if needed.[1][3] 2. Prepare fresh mobile phase and use a solvent mixer. 3. Use a column oven to maintain a constant temperature.[3] 4. Allow sufficient time for the column to equilibrate before starting the analysis.
Ghost Peaks 1. Contamination: Impurities in the mobile phase, injection solvent, or from a previous injection. 2. Sample Degradation in Vial: The compound may be unstable in the autosampler.1. Use high-purity solvents and flush the injector and column thoroughly between runs. 2. Analyze the sample immediately after preparation or use a cooled autosampler.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Causes Solutions
Broad Peaks 1. Poor Shimming: Inhomogeneous magnetic field. 2. Sample Concentration: Sample is too concentrated. 3. Paramagnetic Impurities: Presence of metal ions. 4. Chemical Exchange: The phenolic proton may be exchanging with residual water.1. Re-shim the instrument. 2. Dilute the sample.[4] 3. Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. 4. Use a deuterated solvent that has been dried over molecular sieves. Adding a drop of D₂O can sometimes sharpen other peaks by exchanging the phenolic proton.
Complex Spectra of Reaction Mixtures 1. Overlapping Peaks: Signals from multiple degradation products and the parent compound overlap. 2. Presence of Isomers: Formation of isomeric degradation products.1. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[5] 2. HPLC separation of the mixture followed by individual NMR analysis of the fractions.
Inaccurate Integration 1. Peak Overlap: Difficulty in integrating overlapping signals. 2. Baseline Distortion: Non-flat baseline.1. Use deconvolution software to fit and integrate overlapping peaks.[6] 2. Perform baseline correction before integration.
Mass Spectrometry (MS) Analysis
Problem Possible Causes Solutions
Poor Ionization 1. Inappropriate Ionization Technique: The chosen method (e.g., ESI, APCI) is not suitable for the analytes. 2. Matrix Effects: Co-eluting compounds suppressing the ionization of the target analytes.1. Try different ionization sources and polarities (positive and negative). 2. Improve chromatographic separation to reduce co-elution. Use a calibration curve prepared in a similar matrix to the sample.
Unexpected Fragments 1. In-source Fragmentation: The compound is degrading in the ion source. 2. Laser-Induced Cross-Linking (for LDI): High laser power can cause oligomerization of alkynes.[7]1. Reduce the cone voltage or other source parameters to minimize in-source fragmentation. 2. Optimize the laser power to the minimum required for desorption and ionization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound under hydrolytic conditions?

A1: Under hydrolytic conditions (acidic or basic), the primary degradation pathway is expected to be the hydrolysis of the methyl ester to form (4-hydroxyphenyl)propynoic acid and methanol.[8][9][10] The rate of this hydrolysis will be dependent on pH and temperature.

Q2: What degradation products can be expected from the oxidation of the alkyne group?

A2: The alkyne triple bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate or ozone can cleave the triple bond, leading to the formation of 4-hydroxybenzoic acid and carbon dioxide.[11][12][13][14] Milder oxidation may lead to the formation of a vicinal dicarbonyl compound, 1-(4-hydroxyphenyl)propane-1,2-dione.

Q3: Can the phenolic hydroxyl group influence the degradation of the molecule?

A3: Yes, the phenolic hydroxyl group can be oxidized, especially in the presence of certain enzymes or oxidizing agents. This can lead to the formation of quinone-type structures, which may be reactive and lead to further degradation or polymerization.

Q4: Is photodegradation a likely pathway for this compound?

A4: Aromatic alkynes can undergo photochemical reactions.[15][16][17] Exposure to UV light could potentially lead to isomerization, cyclization, or polymerization reactions. The presence of the phenolic ring and the alkyne conjugation could make the molecule susceptible to photodegradation.

Q5: How might microbial degradation of this compound proceed?

A5: Microbial degradation would likely involve multiple steps. Initially, esterases could hydrolyze the methyl ester.[18] The resulting (4-hydroxyphenyl)propynoic acid could then be further metabolized. Bacteria capable of degrading aromatic compounds often utilize dioxygenases to hydroxylate the aromatic ring, leading to ring cleavage.[19][20][21][22] The alkyne group might also be metabolized through hydration or other enzymatic transformations.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • HPLC-grade water

    • HPLC-grade methanol and acetonitrile

    • Phosphate buffer (pH 7.0)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare stock solutions of this compound in methanol.

    • For each condition (0.1 M HCl, 0.1 M NaOH, and phosphate buffer), add a known amount of the stock solution to the respective medium to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 50 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before injection.

    • Analyze the samples by HPLC to quantify the remaining parent compound and identify major degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constants from the plots.

Protocol 2: Analysis of Degradation Products by LC-MS
  • Objective: To identify the structures of degradation products.

  • Materials:

    • Degraded samples from Protocol 1.

    • LC-MS system with an electrospray ionization (ESI) source.

    • C18 reverse-phase HPLC column.

    • HPLC-grade water with 0.1% formic acid (mobile phase A).

    • HPLC-grade acetonitrile with 0.1% formic acid (mobile phase B).

  • Procedure:

    • Inject the degraded sample into the LC-MS system.

    • Separate the components using a suitable gradient elution program.

    • Acquire mass spectra in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) on the major degradation product peaks to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the molecular weights of the degradation products from the mass spectra.

    • Propose structures for the degradation products based on their molecular weights and MS/MS fragmentation patterns.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Different Conditions
Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl, 50 °C 2485.2(4-hydroxyphenyl)propynoic acid
0.1 M NaOH, 50 °C 810.5(4-hydroxyphenyl)propynoic acid
pH 7.0 Buffer, 50 °C 2498.1Trace (4-hydroxyphenyl)propynoic acid
3% H₂O₂, 25 °C 2465.74-hydroxybenzoic acid, 1-(4-hydroxyphenyl)propane-1,2-dione
UV light (254 nm), 25 °C 2472.3Isomeric products, polymeric material

Note: The data in this table is illustrative and intended to represent typical results from a forced degradation study.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product (4-hydroxyphenyl)propynoic acid parent->hydrolysis_product H+ or OH- oxidation_product1 4-Hydroxybenzoic acid + CO2 parent->oxidation_product1 Strong Oxidant (e.g., KMnO4) oxidation_product2 1-(4-hydroxyphenyl)propane-1,2-dione parent->oxidation_product2 Mild Oxidant photo_product Isomers/Polymers parent->photo_product UV Light

Caption: Putative degradation pathways of this compound.

experimental_workflow start Start: Pure this compound degradation Forced Degradation (Hydrolysis, Oxidation, Photolysis) start->degradation hplc_quant HPLC-UV Analysis (Quantify Parent Compound) degradation->hplc_quant lcms_ident LC-MS/MS Analysis (Identify Degradation Products) degradation->lcms_ident pathway_proposal Propose Degradation Pathways hplc_quant->pathway_proposal structure_elucidation Structure Elucidation lcms_ident->structure_elucidation structure_elucidation->pathway_proposal

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store methyl (4-hydroxyphenyl)propynoate?

Due to the reactive nature of the propynoate group, it is recommended to store the compound in a cool, dry, and dark place.[1] Inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential reactions with atmospheric components. It should be kept away from heat, sparks, and open flames.

Q2: What are the primary hazards associated with this compound?

Based on analogous propiolic acid esters, this compound is likely to be an irritant to the skin, eyes, and respiratory tract.[2][3] The presence of the phenolic hydroxyl group may also confer specific biological activities that are not yet fully characterized. As with any new compound, it should be handled with care, and appropriate personal protective equipment (PPE) should be worn.

Q3: What personal protective equipment (PPE) is recommended when handling this compound?

Standard laboratory PPE should be worn at all times. This includes:

  • Safety goggles or a face shield to protect the eyes from splashes.[2]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3]

  • A lab coat to protect clothing and skin.

  • Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[2][3]

Q4: Can this compound polymerize?

Yes, propiolic acid and its esters are known to be susceptible to polymerization, which can sometimes be vigorous or even explosive, especially at elevated temperatures or in the presence of certain catalysts.[4] It is crucial to avoid conditions that could initiate polymerization, such as high heat, strong bases, or radical initiators, unless this is the desired reaction.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound, with guidance based on the behavior of similar compounds.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Q: I am using this compound in a Sonogashira coupling reaction, but I am observing low to no product formation. What could be the issue?

A: Several factors could contribute to a low-yielding Sonogashira reaction with this substrate:

  • Catalyst Inactivation: The phenolic hydroxyl group can potentially coordinate to the palladium catalyst, leading to inactivation. It may be beneficial to protect the hydroxyl group (e.g., as a silyl ether or acetate) before the coupling reaction.

  • Homocoupling of the Alkyne: Propiolates can undergo homocoupling (Glaser coupling) in the presence of copper catalysts, leading to the formation of undesired dimers and consumption of the starting material.[4] Consider using a copper-free Sonogashira protocol.

  • Reaction Conditions: Ensure that the solvent and base are anhydrous and that the reaction is performed under an inert atmosphere. Oxygen can deactivate the palladium catalyst. The choice of palladium source, ligand, and base can also significantly impact the reaction outcome. For electron-rich alkynes, certain ligand systems may be more effective.

  • Temperature: While heating is often required for less reactive aryl halides, it can also promote decomposition or polymerization of the propiolate.[4] Optimization of the reaction temperature is crucial.

Issue 2: Formation of Side Products in Michael Addition Reactions

Q: I am performing a Michael addition with a nucleophile to this compound and observing multiple products. How can I improve the selectivity?

A: Michael additions to propiolates can sometimes lead to side reactions. Here are some troubleshooting steps:

  • Polymerization: As mentioned, propiolates can polymerize under basic conditions, which are often used for Michael additions. Consider using a milder base or a catalytic amount of a non-nucleophilic base.

  • Double Addition: Depending on the nucleophile and reaction conditions, a second Michael addition to the initial product can occur. Using a stoichiometric amount of the nucleophile and carefully controlling the reaction time and temperature can help minimize this.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents to find the optimal conditions for your specific reaction.

  • Stereoselectivity: The addition of nucleophiles to the triple bond can result in a mixture of E and Z isomers. The stereochemical outcome can be influenced by the solvent, temperature, and the nature of the nucleophile and base.

Issue 3: Difficulty in Purification

Q: I am having trouble purifying my product containing the this compound moiety. What purification strategies are recommended?

A: Purification of propiolate-containing compounds can be challenging due to their reactivity.

  • Column Chromatography: Silica gel chromatography is a common method. However, the acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. Consider using deactivated silica gel (by adding a small amount of a non-nucleophilic base like triethylamine to the eluent) or switching to a different stationary phase like alumina.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method. However, be cautious of the potential for polymerization at elevated temperatures.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Work-up Procedure: During the reaction work-up, avoid strong acids or bases if your product is sensitive to them. A neutral work-up is often preferred.

Data Presentation

Since specific quantitative data for this compound is not available, the following tables summarize data for analogous compounds to provide a general understanding of their properties.

Table 1: Physical Properties of Analogous Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl Propiolate 922-67-884.07N/A103-105
Ethyl Propiolate 623-47-298.10N/A120
Propiolic Acid 471-25-070.0518144 (decomposes)
Methyl 3-(4-hydroxyphenyl)propionate 5597-50-2180.2039-41108 @ 11 mmHg

Table 2: Safety and Hazard Information for Analogous Compounds

CompoundGHS PictogramsHazard Statements
Methyl Propiolate flammable, irritantHighly flammable liquid and vapor. Causes skin, eye, and respiratory irritation.
Ethyl Propiolate flammable, irritantFlammable liquid and vapor. Causes skin, eye, and respiratory irritation.
Propiolic Acid corrosive, flammable, irritantFlammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.
Methyl 3-(4-hydroxyphenyl)propionate irritantCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]

Experimental Protocols

The following are generalized experimental protocols for reactions where this compound might be used. Note: These are example protocols and must be adapted and optimized for the specific substrate and reaction scale.

Protocol 1: General Procedure for Sonogashira Coupling (Copper-Free)

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent (e.g., anhydrous THF or DMF).

  • Add a suitable base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Michael Addition

  • To a round-bottom flask, dissolve the nucleophile (1.0 eq) in a suitable solvent (e.g., THF, methanol, or dichloromethane).

  • Add a catalytic amount of a base (e.g., triethylamine, DBU, or sodium methoxide).

  • Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants, Catalyst, and Solvent inert_atm Establish Inert Atmosphere reagents->inert_atm heating Heat/Stir inert_atm->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify

Caption: A generalized workflow for a typical organic synthesis experiment.

troubleshooting_logic Troubleshooting Logic for a Failed Reaction cluster_solutions Potential Solutions start Reaction Failed (Low Yield/No Product) check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Were reaction conditions (temp, time, atm) correct? start->check_conditions check_catalyst Is the catalyst active? start->check_catalyst check_side_reactions Are there side products? start->check_side_reactions purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents optimize_conditions Optimize Temperature, Time, and Atmosphere check_conditions->optimize_conditions change_catalyst Use Fresh Catalyst or Different Ligand check_catalyst->change_catalyst modify_protocol Modify Protocol to Minimize Side Reactions check_side_reactions->modify_protocol end Re-run Experiment

References

safety precautions for working with methyl (4-hydroxyphenyl)propynoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl (4-hydroxyphenyl)propynoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on the propynoate functional group and the phenolic structure, the primary hazards are expected to be:

  • Flammability: Organic esters, especially those with triple bonds, can be flammable.

  • Skin and Eye Irritation: This compound is likely to be a skin and severe eye irritant.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][4]

  • Toxicity: The toxicological properties have not been fully investigated. Handle with care to avoid systemic effects.[1][3]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive list of recommended PPE is provided in the table below. Always ensure you are wearing the appropriate protective gear before handling the substance.

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow the first aid measures outlined in the Troubleshooting Guide.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not empty into drains.[1]

Troubleshooting Guides

Issue: Accidental Spill

Symptoms:

  • Visible powder or solution outside of the designated container.

Solution:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material to contain the substance. Avoid generating dust.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Clean-up: Carefully sweep or scoop up the spilled material into a designated, labeled waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Issue: Inhalation Exposure

Symptoms:

  • Coughing, shortness of breath, or irritation of the respiratory tract.

Solution:

  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[1][2][3]

  • Seek Medical Attention: If breathing is difficult or symptoms persist, seek immediate medical attention.[1][2][3]

  • Provide Oxygen: If available and the individual is trained, administer oxygen.

Issue: Skin or Eye Contact

Symptoms:

  • Skin: Redness, itching, or irritation.

  • Eyes: Stinging, tearing, redness, or blurred vision.

Solution:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Data Presentation

Table 1: Personal Protective Equipment (PPE) Summary

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or face shield.To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.To prevent skin contact and irritation.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.To prevent inhalation of harmful dust or vapors.

Table 2: Incompatible Materials

Material Class Examples Hazard of Incompatibility
Strong Oxidizing Agents Peroxides, NitratesMay cause a vigorous, potentially explosive reaction.
Strong Bases Sodium Hydroxide, Potassium CarbonateCan catalyze decomposition or other hazardous reactions.[1]

Experimental Protocols

General Handling and Weighing Protocol
  • Preparation:

    • Ensure a calibrated analytical balance is located inside a certified chemical fume hood.

    • Gather all necessary PPE and handling equipment (spatulas, weighing paper, etc.).

    • Place a labeled, sealable waste bag within the fume hood for disposal of contaminated materials.

  • Procedure:

    • Don all required PPE before entering the designated work area.

    • Perform all manipulations of this compound within the fume hood to minimize inhalation exposure.

    • Use a spatula to carefully transfer the desired amount of the compound onto weighing paper.

    • Avoid generating dust. If the material is a fine powder, handle it with extra care.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed compound to your reaction vessel.

  • Post-Handling:

    • Clean all equipment that came into contact with the compound.

    • Dispose of all contaminated disposables (weighing paper, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_waste Prepare Waste prep_hood->prep_waste handle_weigh Weigh Compound prep_waste->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer cleanup_dispose Dispose Waste handle_transfer->cleanup_dispose cleanup_decon Decontaminate cleanup_dispose->cleanup_decon cleanup_wash Wash Hands cleanup_decon->cleanup_wash

Caption: Experimental workflow for handling this compound.

first_aid_response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event inhalation_air Move to Fresh Air start->inhalation_air skin_wash Wash with Soap & Water (15 min) start->skin_wash eye_flush Flush with Water (15 min) start->eye_flush inhalation_medical Seek Medical Attention inhalation_air->inhalation_medical skin_remove Remove Contaminated Clothing skin_wash->skin_remove skin_medical Seek Medical Attention if Irritation Persists skin_remove->skin_medical eye_remove Remove Contact Lenses eye_flush->eye_remove eye_medical Seek Immediate Medical Attention eye_remove->eye_medical

Caption: First aid response for exposure to this compound.

References

Technical Support Center: Scaling Up the Synthesis of Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl (4-hydroxyphenyl)propynoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis.

Experimental Protocol: Sonogashira Coupling for this compound

This protocol describes a general procedure for the Sonogashira coupling of 4-iodophenol with methyl propiolate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Materials:

  • 4-iodophenol

  • Methyl propiolate

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

  • To a dried reaction flask, add 4-iodophenol, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.

  • Slowly add methyl propiolate to the reaction mixture.

  • The reaction can be run at room temperature or heated to a moderate temperature (e.g., 40-60 °C) to increase the reaction rate.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

  • The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove the amine salt and other water-soluble impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • The crude product is then purified, typically by column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the Sonogashira coupling to synthesize aryl propynoates. Note that optimal conditions will vary depending on the specific substrates and scale of the reaction.

ParameterTypical Range/ValueNotes
Palladium Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive substrates.
Copper(I) Iodide Loading 2-10 mol%Essential for the catalytic cycle in the traditional Sonogashira reaction.
Base (Amine) 2-5 equivalentsCan also be used as the solvent.
Temperature Room Temperature to 80 °CHigher temperatures can accelerate the reaction but may also increase side product formation.
Reaction Time 2-24 hoursMonitored by TLC or HPLC until completion.
Typical Yield 60-95%Highly dependent on substrate purity, catalyst activity, and reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Question 1: The reaction is not proceeding to completion, and I observe unreacted 4-iodophenol.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may have decomposed due to exposure to air or moisture.

    • Solution: Ensure that the reaction is set up under strictly inert conditions. Use freshly opened or properly stored catalysts. The use of air-stable precatalysts can also be considered.

  • Possible Cause 2: Insufficient Base. The amine base is crucial for neutralizing the hydrogen iodide formed during the reaction and for the catalytic cycle.

    • Solution: Use a sufficient excess of a high-purity, dry amine base. Distilling the amine before use can remove impurities.

  • Possible Cause 3: Low Reaction Temperature. For electron-rich aryl iodides like 4-iodophenol, the reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Question 2: I am observing a significant amount of a side product that appears to be the homocoupling of methyl propiolate (Glaser-Hay coupling).

  • Possible Cause 1: Presence of Oxygen. The copper-catalyzed homocoupling of terminal alkynes is promoted by oxygen.

    • Solution: Thoroughly degas the solvents and ensure the reaction is maintained under a strictly inert atmosphere throughout the entire process.

  • Possible Cause 2: High Copper Catalyst Loading. While necessary for the Sonogashira reaction, excess copper can favor the homocoupling side reaction.

    • Solution: Reduce the amount of CuI used. Alternatively, consider a copper-free Sonogashira protocol. Several copper-free methods have been developed to avoid this specific side reaction.[2]

Question 3: The reaction works on a small scale, but the yield drops significantly upon scale-up.

  • Possible Cause 1: Inefficient Heat Transfer. Larger reaction volumes have different heat transfer characteristics, which can affect the reaction rate and selectivity.

    • Solution: Ensure efficient stirring and use a reaction vessel with appropriate geometry for effective heat distribution. A jacketed reactor is recommended for large-scale reactions.

  • Possible Cause 2: Inefficient Mass Transfer. In larger batches, mixing may not be as efficient, leading to localized concentration gradients and potential side reactions.

    • Solution: Use a mechanical stirrer and ensure the stirring speed is adequate to maintain a homogeneous mixture.

  • Possible Cause 3: Catalyst Deactivation. On a larger scale, the catalyst is more susceptible to deactivation by trace impurities in the starting materials or solvents.

    • Solution: Use highly purified starting materials and solvents. Consider a slow addition of one of the reactants to maintain a low concentration and minimize side reactions.

Question 4: I am having difficulty purifying the final product.

  • Possible Cause 1: Co-elution with Byproducts. The desired product may have a similar polarity to side products, making separation by column chromatography challenging.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization of the product after column chromatography can further enhance purity.

  • Possible Cause 2: Product Decomposition on Silica Gel. The phenolic hydroxyl group can interact with the acidic silica gel, potentially leading to decomposition.

    • Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile amine (e.g., triethylamine) before packing the column. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the hydroxyl group of 4-iodophenol before the Sonogashira coupling?

A: While the acidic proton of the phenol can potentially interfere with the basic reaction conditions, many Sonogashira couplings with phenolic substrates are successful without protection. The choice of a suitable base is critical. Using a hindered amine base or an inorganic base like potassium carbonate can minimize the deprotonation of the phenol. If low yields or side reactions are observed, a protection-deprotection strategy might be necessary. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.

Q: What is the role of the copper(I) iodide in the reaction?

A: In the traditional Sonogashira coupling, CuI acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[1]

Q: Can I run the reaction without a copper co-catalyst?

A: Yes, copper-free Sonogashira reactions are a well-established alternative. These methods often employ specific palladium catalysts and ligands and are particularly useful for avoiding the alkyne homocoupling side reaction (Glaser-Hay coupling).[2]

Q: How can I remove the palladium catalyst from my final product?

A: Removing residual palladium is often a critical step, especially in pharmaceutical applications. Techniques include:

  • Column Chromatography: Often effective at removing the bulk of the catalyst.

  • Activated Carbon Treatment: Stirring a solution of the product with activated carbon can adsorb the palladium.

  • Metal Scavengers: Using commercially available silica-based metal scavengers can be a very effective method for removing trace amounts of palladium.

Visualizations

experimental_workflow start Reaction Setup (Inert Atmosphere) reactants Add 4-Iodophenol, Pd Catalyst, CuI start->reactants solvent_base Add Anhydrous Solvent and Amine Base reactants->solvent_base alkyne Add Methyl Propiolate solvent_base->alkyne reaction Reaction at RT or Heat alkyne->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Workup (Solvent Removal, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity (Use Fresh Catalyst, Inert Atmosphere) start->catalyst base Check Base (Sufficient Amount, High Purity) start->base temp Increase Temperature start->temp homocoupling Glaser-Hay Homocoupling Observed oxygen Ensure Rigorous Inert Atmosphere homocoupling->oxygen cu_free Consider Copper-Free Conditions homocoupling->cu_free scale_up Yield Drops on Scale-up mixing Improve Mixing (Mechanical Stirrer) scale_up->mixing heat Ensure Efficient Heat Transfer scale_up->heat purification_issue Purification Difficulty column Optimize Chromatography (Eluent, Deactivate Silica) purification_issue->column recrystallize Recrystallize Product purification_issue->recrystallize

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl (4-hydroxyphenyl)propynoate is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic methodologies for this compound: the Sonogashira coupling and the Fischer esterification of (4-hydroxyphenyl)propynoic acid. The selection of a particular method will depend on factors such as desired yield, scalability, and the availability of starting materials.

Disclaimer: Specific experimental data for the synthesis of this compound is not extensively available in the public domain. The following data and protocols are representative of these reaction types and are intended to provide a comparative framework.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative parameters for the two primary synthesis methods.

ParameterSonogashira CouplingFischer Esterification
Starting Materials 4-Iodophenol, Methyl propiolate(4-hydroxyphenyl)propynoic acid, Methanol
Key Reagents Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N)Acid catalyst (e.g., H₂SO₄)
Typical Yield 75-90%60-80%
Reaction Time 4-12 hours12-24 hours
Reaction Temperature Room Temperature to 60°CReflux (approx. 65°C)
Scalability Moderate to HighHigh
Purification Method Column ChromatographyExtraction and Distillation/Recrystallization
Key Advantages High yield, Mild reaction conditionsCost-effective reagents, Simpler work-up
Key Disadvantages Expensive catalyst, Potential for side reactionsLonger reaction times, Equilibrium limited

Experimental Protocols

Below are detailed experimental protocols that are representative of the two synthesis methods.

Method 1: Sonogashira Coupling

This method involves the palladium-catalyzed cross-coupling of 4-iodophenol with methyl propiolate.

Materials:

  • 4-Iodophenol (1.0 eq)

  • Methyl propiolate (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine to the mixture with stirring.

  • Slowly add methyl propiolate to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Method 2: Fischer Esterification

This method involves the acid-catalyzed esterification of (4-hydroxyphenyl)propynoic acid with methanol.

Materials:

  • (4-hydroxyphenyl)propynoic acid (1.0 eq)

  • Methanol (large excess, acts as solvent and reagent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

Procedure:

  • To a round-bottom flask, add (4-hydroxyphenyl)propynoic acid and a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization to yield pure this compound.

Mandatory Visualizations

Logical Workflow for Synthesis Method Selection

Workflow for Synthesis Method Selection start Define Synthesis Goals yield_priority High Yield a Priority? start->yield_priority scale Large Scale Synthesis? yield_priority->scale No sonogashira Sonogashira Coupling yield_priority->sonogashira Yes cost Cost of Reagents a Major Factor? scale->cost No fischer Fischer Esterification scale->fischer Yes cost->sonogashira No cost->fischer Yes

Caption: A decision-making workflow for selecting the optimal synthesis method.

Plausible Signaling Pathway Involvement

Aromatic compounds like this compound have the potential to interact with various cellular signaling pathways. One such plausible target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli.

Hypothetical AhR Signaling Pathway ligand This compound ahr_complex AhR Complex (in cytoplasm) ligand->ahr_complex Binds translocation Translocation to Nucleus ahr_complex->translocation dimerization Dimerization translocation->dimerization arnt ARNT arnt->dimerization xre Xenobiotic Response Element (XRE) dimerization->xre Binds to transcription Gene Transcription xre->transcription response Cellular Response (e.g., Apoptosis, Enzyme Induction) transcription->response

Caption: A potential signaling cascade initiated by the binding of the target compound to AhR.

Comparative Study of Methyl (4-hydroxyphenyl)propynoate Derivatives: An Analysis of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

The initial investigation into the biological activities of compounds related to methyl (4-hydroxyphenyl)propynoate has centered on derivatives of (4-hydroxyphenyl)propanoic acid. These studies have explored a range of potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities. However, the key structural difference—the presence of a saturated propanoate chain versus the unsaturated propynoate moiety—means that the biological profiles of these two classes of compounds could be significantly different. The triple bond in the propynoate structure introduces rigidity and alters the electronic properties of the molecule, which would likely lead to distinct interactions with biological targets.

Unfortunately, searches for specific data on this compound derivatives did not yield any publications detailing their synthesis and subsequent biological evaluation. As a result, a comparative guide with quantitative data, detailed experimental protocols, and visualizations of signaling pathways, as originally requested, cannot be constructed at this time.

To provide a foundational understanding of the potential research directions for this compound derivatives, a hypothetical experimental workflow for their synthesis and evaluation is presented below. This workflow is based on standard methodologies used in drug discovery and medicinal chemistry for similar classes of compounds.

Hypothetical Research Workflow

The investigation of novel this compound derivatives would typically follow a structured pipeline from synthesis to biological characterization.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_sar Structure-Activity Relationship (SAR) start Starting Material: This compound modification Chemical Modification (e.g., Etherification, Esterification, Substitution on the Phenyl Ring) start->modification purification Purification and Characterization (NMR, MS, HPLC) modification->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) purification->in_vitro hit_id Hit Identification in_vitro->hit_id sar_analysis SAR Analysis hit_id->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->modification

A Comparative Analysis of the Bioactivity of Methyl (4-hydroxyphenyl)propynoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comprehensive comparison of the biological activities of methyl (4-hydroxyphenyl)propynoate and its structurally similar analogs, focusing on their potential applications in drug discovery and development. Due to the limited publicly available data on this compound, this analysis centers on the well-characterized activities of closely related phenylpropanoic and cinnamic acid derivatives, namely p-coumaric acid and ferulic acid. These compounds share the core 4-hydroxyphenyl moiety and a three-carbon side chain, providing a valuable framework for understanding the potential bioactivity of the target compound.

This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of small molecules with therapeutic potential.

Overview of Compounds

This compound is a methyl ester derivative of (4-hydroxyphenyl)propynoic acid. Its key structural features include a benzene ring substituted with a hydroxyl group and a propynoate methyl ester group. For comparative purposes, we will examine two closely related and extensively studied compounds:

  • p-Coumaric Acid: A phenolic compound with a C6-C3 structure, it is a precursor in the biosynthesis of various natural products.

  • Ferulic Acid: A derivative of cinnamic acid, it is an abundant phenolic phytochemical found in plant cell walls.

The structural similarities and differences, particularly in the saturation of the three-carbon side chain, are expected to influence their biological activities.

Comparative Biological Activity

The biological activities of p-coumaric acid and ferulic acid have been evaluated across several domains, including cytotoxicity against cancer cells, antimicrobial effects, and enzyme inhibition.

Data Summary

The following table summarizes the reported biological activities for p-coumaric acid and ferulic acid. All data is presented as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.

CompoundBiological ActivityAssayCell Line/OrganismIC50 / MIC (µg/mL)Reference
p-Coumaric Acid CytotoxicityMTT AssayCaco-2 (Colon)>100
CytotoxicityMTT AssayHT-29 (Colon)>100
CytotoxicityMTT AssayMCF-7 (Breast)134.5
AntimicrobialBroth MicrodilutionEscherichia coli>1000
AntimicrobialBroth MicrodilutionStaphylococcus aureus1000
Enzyme InhibitionCOX-2 InhibitionOvine COX-2160
Enzyme InhibitionTyrosinase InhibitionMushroom Tyrosinase3.4
Ferulic Acid CytotoxicityMTT AssayCaco-2 (Colon)>100
CytotoxicityMTT AssayHT-29 (Colon)>100
CytotoxicityMTT AssayMCF-7 (Breast)>200
AntimicrobialBroth MicrodilutionEscherichia coli>1000
AntimicrobialBroth MicrodilutionStaphylococcus aureus1000
Enzyme InhibitionCOX-2 InhibitionOvine COX-298
Enzyme InhibitionTyrosinase InhibitionMushroom Tyrosinase15.3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Procedure:

  • Enzyme Activation: The COX enzyme is pre-incubated with the test compound in a reaction buffer.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2 is monitored by measuring the oxidation of a colorimetric substrate at a specific wavelength.

  • Data Analysis: The IC50 value is calculated by comparing the enzyme activity in the presence of the inhibitor to that of the control.

This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, L-DOPA, and the test compound is prepared in a 96-well plate.

  • Enzyme Addition: The reaction is initiated by the addition of mushroom tyrosinase.

  • Incubation and Measurement: The plate is incubated at a specific temperature, and the formation of dopachrome is monitored by measuring the absorbance at 475 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms

The biological activities of phenylpropanoids like p-coumaric acid and ferulic acid are often attributed to their ability to modulate various cellular signaling pathways.

Phenylpropanoid Biosynthesis Pathway

This diagram illustrates the general biosynthetic pathway leading to the formation of various phenylpropanoids, including the precursors to the compounds discussed.

Phenylpropanoid_Biosynthesis Shikimate Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate Pathway->Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Lignans Lignans p-Coumaric Acid->Lignans Flavonoids Flavonoids p-Coumaric Acid->Flavonoids Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Sinapic Acid Sinapic Acid Ferulic Acid->Sinapic Acid

Caption: General Phenylpropanoid Biosynthesis Pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the typical workflow for assessing the cytotoxic potential of chemical compounds.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for MTT-based Cytotoxicity Assay.

Logical Relationship of Enzyme Inhibition

This diagram illustrates the fundamental principle of competitive enzyme inhibition, a common mechanism for phenylpropanoid derivatives.

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate S->ES I Inhibitor I->EI P Product ES->P

Caption: Competitive Enzyme Inhibition Mechanism.

Conclusion

While direct experimental data for this compound remains limited, the analysis of structurally similar compounds, p-coumaric acid and ferulic acid, provides valuable insights into its potential biological activities. Both p-coumaric acid and ferulic acid exhibit modest cytotoxic, antimicrobial, and enzyme inhibitory properties. Notably, p-coumaric acid shows more potent tyrosinase inhibition, while ferulic acid is a slightly better COX-2 inhibitor. The presence of the triple bond in this compound is a key structural difference that warrants further investigation to determine its influence on these biological activities. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this and related compounds.

Comparative Guide to Tyrosinase Inhibition Assays: Evaluating (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the enzyme inhibition performance of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one against the key enzyme, tyrosinase. Due to the limited availability of published data on the enzyme inhibition of methyl (4-hydroxyphenyl)propynoate, this guide focuses on a structurally related compound with a hydroxyphenyl moiety, which is a known pharmacophore for tyrosinase inhibitors. The data presented here is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential, benchmarked against established and alternative inhibitors.

Tyrosinase is a critical copper-containing enzyme that plays a central role in melanin biosynthesis.[1] Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders and in cosmetic skin whitening applications.[1] This guide presents quantitative data on the inhibitory activity of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and compares it with the well-known inhibitor, Kojic Acid, and another relevant compound, 4-Hydroxybenzyl alcohol.

Comparative Inhibition Data

The inhibitory potential of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and alternative compounds against mushroom tyrosinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function.

CompoundIC50 (µM)EnzymeSubstrate
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c)0.013 (for tyrosine hydroxylase)Mushroom TyrosinaseL-Tyrosine
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c)0.93 (for dopa oxidase)Mushroom TyrosinaseL-DOPA
Kojic Acid14.3 - 51.11[2][3][4]Mushroom TyrosinaseL-DOPA / L-Tyrosine
4-Hydroxybenzyl alcohol (4HBA)Inhibits monophenolase activity[4][5]Mushroom TyrosinaseL-Tyrosine

Experimental Protocols

A detailed methodology for a standard mushroom tyrosinase inhibition assay is provided below. This protocol is representative of the assays used to generate the comparative data.

Mushroom Tyrosinase Inhibition Assay Protocol

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine (Substrate)

  • L-DOPA (Substrate)

  • Test compounds (e.g., (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, Kojic Acid, 4-Hydroxybenzyl alcohol)

  • Sodium Phosphate Buffer (0.05 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the assay will typically be around 200 units/mL.[6]

  • Substrate Solution: Prepare a stock solution of L-Tyrosine or L-DOPA in sodium phosphate buffer (e.g., 0.1 mg/mL).[6]

  • Test Compound Solutions: Dissolve the test compounds in DMSO to create stock solutions. Further dilute with the phosphate buffer to achieve a range of desired concentrations for IC50 determination.[7]

  • Positive Control: Prepare a solution of a known inhibitor, such as Kojic Acid, in the same manner as the test compounds.[7]

  • Blank Reference: Use DMSO diluted with phosphate buffer as the blank.[6]

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • Test compound solution (or positive control/blank)

    • Substrate solution (L-Tyrosine or L-DOPA)

    • Phosphate buffer to make up the volume.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance of the plate at a specific wavelength (typically 475-492 nm) at time zero.[6][7]

  • Incubate the plate at the same temperature for a defined period (e.g., 20-30 minutes).[6][7]

  • After the incubation period, measure the final absorbance at the same wavelength.

4. Data Analysis:

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the blank (enzyme + substrate without inhibitor).

    • A_sample is the absorbance of the reaction mixture with the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Tyrosinase Solution - Substrate (L-Tyrosine/L-DOPA) - Test Compounds - Buffer B Dispense Reagents into 96-well plate A->B C Pre-incubation (e.g., 37°C) B->C D Initiate reaction with Tyrosinase C->D E Measure initial absorbance (t=0) D->E F Incubate (e.g., 20-30 min at 37°C) E->F G Measure final absorbance F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow of the mushroom tyrosinase inhibition assay.

Tyrosinase Catalyzed Melanin Synthesis Pathway

G cluster_pathway Melanin Synthesis Tyrosinase Tyrosinase L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA Inhibitor Inhibitor Inhibitor->Tyrosinase Inhibition L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions

Caption: Simplified pathway of tyrosinase-mediated melanin synthesis and inhibition.

References

A Comparative Guide to the Biological Nitrification Inhibition Activity of Methyl 3-(4-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological nitrification inhibition (BNI) activity of methyl 3-(4-hydroxyphenyl)propionate (MHPP) against other common synthetic and biological nitrification inhibitors. The information presented is based on experimental data from various scientific studies, offering an objective overview of its performance and potential applications.

Executive Summary

Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a phenolic compound naturally exuded by the roots of sorghum (Sorghum bicolor), has demonstrated significant potential as a biological nitrification inhibitor (BNI).[1][2] Nitrification, the microbial oxidation of ammonia to nitrate, is a critical process in the nitrogen cycle but can lead to substantial nitrogen loss from agricultural soils through nitrate leaching and nitrous oxide emissions.[3][4] BNIs like MHPP offer a promising and environmentally friendly alternative to synthetic nitrification inhibitors (SNIs).[5] This guide compares the efficacy of MHPP with established SNIs such as dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (DMPP), and other BNIs including methyl 3-(4-hydroxyphenyl) acrylate (MHPA) and limonene.

Performance Comparison of Nitrification Inhibitors

The effectiveness of nitrification inhibitors is influenced by various factors including soil type, pH, and the specific microbial communities present.[3][6] The following tables summarize the quantitative data on the inhibitory performance of MHPP and its alternatives from multiple studies.

Table 1: Comparative Nitrification Inhibition Efficacy

InhibitorTypeSoil TypeConcentrationInhibition of Nitrification Rate (%)Reference
MHPP BiologicalAcidic Soil (pH 5.10)1000 mg/kg55.5%[7]
MHPP BiologicalCalcareous Soil (pH 8.15)1000 mg/kg20.2%[7]
MHPP BiologicalAlkaline Soil200 µM~30-40%[4]
MHPP BiologicalNeutral Soil200 µM~50-60%[4]
DCD SyntheticLoamy Clay (pH 5.73)Not specified72.6%[8]
DCD SyntheticClayey SoilNot specified86% (N₂O emission reduction)[9]
DCD SyntheticLoamy SoilNot specified47% (N₂O emission reduction)[9]
DCD SyntheticSandy SoilNot specified33% (N₂O emission reduction)[9]
DMPP SyntheticAcidic Soil (pH 5.10)1% of applied NH₄⁺56.6%[7]
DMPP SyntheticCalcareous Soil (pH 8.15)1% of applied NH₄⁺50.3%[7]
DMPP SyntheticClayey SoilNot specified56% (N₂O emission reduction)[9]
DMPP SyntheticSandy SoilNot specified88% (N₂O emission reduction)[9]
MHPA BiologicalAlkaline Soil200 µM54%[4]
MHPA BiologicalNeutral Soil200 µM72%[4]
Limonene BiologicalAlkaline Soil200 µM~20-30%[4]
Limonene BiologicalNeutral Soil200 µM~40-50%[4]

Table 2: Effective Concentrations (EC₅₀ and EC₈₀) of Biological Nitrification Inhibitors

InhibitorSoil TypeEC₅₀ (µM)EC₈₀ (µM)Reference
MHPP Alkaline Soil>200Not Determined[3]
MHPP Neutral Soil~150>200[3]
MHPA Alkaline Soil~100~200[3]
MHPA Neutral Soil~75~150[3]
Limonene Alkaline Soil>200Not Determined[3]
Limonene Neutral Soil~125>200[3]

Mechanism of Action

MHPP is believed to inhibit nitrification by targeting the ammonia monooxygenase (AMO) enzyme, which catalyzes the first and rate-limiting step of ammonia oxidation.[2] This action suppresses the activity of ammonia-oxidizing bacteria (AOB) and, in some cases, ammonia-oxidizing archaea (AOA).[7]

In addition to its direct inhibitory effect on soil microbes, MHPP has been shown to modulate plant root development by interfering with auxin signaling through a nitric oxide (NO) and reactive oxygen species (ROS) mediated pathway in Arabidopsis thaliana.[8][9]

MHPP_Signaling_Pathway MHPP Methyl (4-hydroxyphenyl)propynoate (MHPP) NO_Production Nitric Oxide (NO) Production MHPP->NO_Production ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation NO_Production->ROS_Accumulation Auxin_Signaling Auxin Signaling Pathway ROS_Accumulation->Auxin_Signaling Root_Development Modulation of Root System Architecture Auxin_Signaling->Root_Development

Caption: MHPP-mediated signaling pathway in Arabidopsis thaliana.

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess nitrification inhibition activity.

Soil Incubation Assay for Nitrification Inhibition

This assay measures the rate of nitrate production in soil samples treated with a nitrification inhibitor compared to a control.

Soil_Incubation_Workflow start Start: Prepare Soil Slurries add_inhibitor Add Nitrification Inhibitor (e.g., MHPP) and NH₄⁺ start->add_inhibitor incubate Incubate at Controlled Temperature and Moisture add_inhibitor->incubate extract Extract Soil Samples at Time Intervals incubate->extract analyze Analyze for NO₃⁻ and NH₄⁺ Concentrations extract->analyze calculate Calculate Net Nitrification Rate and Inhibition Percentage analyze->calculate end End calculate->end

Caption: General workflow for a soil incubation assay.

Methodology:

  • Soil Preparation: Fresh soil samples are sieved and pre-incubated to stabilize microbial activity. Soil slurries are often prepared by mixing soil with water or a buffer solution.

  • Treatment Application: An ammonium source (e.g., (NH₄)₂SO₄) is added to the soil to provide the substrate for nitrification. The test inhibitor (e.g., MHPP) is added at various concentrations. A control group with no inhibitor is also prepared.

  • Incubation: The treated soil samples are incubated under controlled conditions (e.g., 25°C in the dark) for a specific period (e.g., 7 to 28 days). Soil moisture is maintained at a constant level.

  • Extraction and Analysis: At different time points, subsamples of soil are extracted with a potassium chloride (KCl) solution. The extracts are then analyzed for ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations using colorimetric methods or ion chromatography.

  • Calculation: The net nitrification rate is calculated as the change in nitrate concentration over time. The percentage of nitrification inhibition is determined by comparing the nitrification rate in the inhibitor-treated samples to the control.

Quantification of Ammonia-Oxidizing Microbes by qPCR

Quantitative polymerase chain reaction (qPCR) is used to determine the abundance of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) by targeting the amoA gene, which codes for a subunit of the ammonia monooxygenase enzyme.

Methodology:

  • DNA Extraction: Total DNA is extracted from soil samples collected at the end of the incubation assay using a commercial soil DNA extraction kit.

  • qPCR Assay: The qPCR is performed using primers specific to the amoA gene of AOA and AOB. The reaction mixture typically includes the DNA template, primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.

  • Standard Curve: A standard curve is generated using a series of known concentrations of a plasmid containing the target amoA gene fragment.

  • Quantification: The abundance of the amoA gene in the soil DNA samples is quantified by comparing their amplification curves to the standard curve.

¹⁵N Isotopic Dilution Technique for Gross Nitrification Rate

This technique provides a more accurate measure of the total amount of ammonium being oxidized to nitrate (gross nitrification) by accounting for simultaneous nitrate consumption processes.

Methodology:

  • ¹⁵N Labeling: A known amount of ¹⁵N-labeled ammonium ((¹⁵NH₄)₂SO₄) is added to the soil samples.

  • Incubation: The labeled soil is incubated for a short period (e.g., 24-48 hours).

  • Extraction and Isotopic Analysis: Soil is extracted with KCl, and the concentrations and isotopic enrichment (atom% ¹⁵N) of both the ammonium and nitrate pools are determined using mass spectrometry.

  • Calculation: The gross nitrification rate is calculated based on the dilution of the ¹⁵N label in the ammonium pool and its appearance in the nitrate pool over time, using specific mathematical models.

Conclusion

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) demonstrates considerable efficacy as a biological nitrification inhibitor, with its performance being comparable to or, in some conditions, surpassing that of other BNIs. While synthetic inhibitors like DCD and DMPP often show higher inhibition rates, MHPP presents a naturally derived alternative that could contribute to more sustainable agricultural practices. The effectiveness of MHPP is context-dependent, with soil properties such as pH playing a significant role. Further research is warranted to optimize its application in diverse agricultural systems and to fully elucidate its long-term ecological benefits.

References

A Comparative Guide: Methyl p-Coumarate vs. Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific data on methyl p-coumarate reveals a compound with multifaceted biological activities, positioning it as a molecule of interest for researchers in drug development. In contrast, publicly accessible data on the biological performance of methyl (4-hydroxyphenyl)propynoate is notably scarce, precluding a direct comparative assessment at this time.

This guide provides a detailed overview of the chemical properties and biological activities of methyl p-coumarate, supported by experimental data from various studies. For this compound, the currently available information is presented, highlighting the significant gaps in our understanding of its biological potential.

I. Chemical Structure and Physicochemical Properties

A fundamental point of comparison between these two molecules is their chemical structure. Methyl p-coumarate possesses a propenoate backbone, featuring a double bond, while this compound contains a triple bond in its propynoate chain. This difference in saturation significantly influences their molecular geometry and electronic properties, which in turn dictates their biological activity.

PropertyThis compoundMethyl p-coumarate
Molecular Formula C₁₀H₈O₃C₁₀H₁₀O₃
Molecular Weight 176.17 g/mol 178.18 g/mol [1][2]
CAS Number 136634-54-3[3][4]3943-97-3[1][5]
Appearance Not specified in available literaturePale yellow to colorless liquid or solid
Synonyms Methyl 3-(4-hydroxyphenyl)propiolate[3]Methyl 4-hydroxycinnamate[1][6]

II. Biological Performance of Methyl p-Coumarate

Methyl p-coumarate has been the subject of numerous in vitro and in vivo studies, demonstrating a range of biological effects.

Anti-melanogenic Activity

Methyl p-coumarate has been identified as an inhibitor of melanin synthesis. It acts by inhibiting tyrosinase, a key enzyme in the melanin production pathway.

Experimental Data: Tyrosinase Inhibition

CompoundIC₅₀ (Mushroom Tyrosinase)Reference
Methyl p-coumarateNot explicitly quantified in µM, but noted to inhibit[7]
Ethyl p-coumarate4.89 µg/mL[8]

Note: Data for ethyl p-coumarate is included for context, as it is a closely related ester.

Anti-inflammatory Activity

Studies have shown that methyl p-coumarate exhibits anti-inflammatory properties by suppressing the secretion of pro-inflammatory cytokines.[6][9] This is achieved through the inhibition of key signaling pathways such as NF-κB and AP-1.[6][9]

Experimental Data: Inhibition of Pro-inflammatory Cytokines

Cell LineStimulantInhibited CytokinesConcentration of Methyl p-coumarateReference
A549Phorbol 12-myristate 13-acetate (PMA)IL-6, IL-8, MCP-1, ICAM-10-100 µM[6]
RAW264.7Lipopolysaccharide (LPS)TNF-α, IL-1β, IL-6, MCP-1Not specified[9]
Antifungal Activity

Methyl p-coumarate has demonstrated inhibitory effects against certain fungal pathogens.

Experimental Data: Antifungal Activity

Fungal StrainEffectConcentration of Methyl p-coumarateReference
Alternaria alternataAntifungal activity and inhibition of Alternaria rot200 µg/mL[6]
Cytotoxic Activity

Methyl p-coumarate has shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Experimental Data: Cytotoxicity (IC₅₀ values)

Cell LineIC₅₀Reference
B16 Mouse Melanoma130 µM (23.2 µg/mL)[7]

III. Biological Performance of this compound

As of the latest review of scientific literature, there is a significant lack of published experimental data regarding the biological activities of this compound. While its synthesis has been described, its performance in biological assays, such as those evaluating anti-melanogenic, anti-inflammatory, antifungal, or cytotoxic effects, has not been reported in the accessible literature. The primary application noted for a related compound, methyl 3-(4-hydroxyphenyl)propionate, is as a nitrification inhibitor in agriculture.[10][11] However, this is a structurally different molecule, and its activities cannot be extrapolated to the propynoate derivative.

IV. Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is a general representation based on commonly used methods for assessing tyrosinase inhibition.

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-tyrosine (substrate) in the same buffer.

    • Prepare various concentrations of the test compound (methyl p-coumarate) and a positive control (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution to each well.

    • Add the tyrosinase solution to each well and incubate at a controlled temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the L-tyrosine solution to each well.

    • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

Cell Viability (MTT) Assay for Cytotoxicity

This is a generalized protocol for determining the cytotoxic effects of a compound on cultured cells.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., B16 melanoma cells) in appropriate media and conditions.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (methyl p-coumarate) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

    • Determine the IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability.

V. Signaling Pathway Diagrams

NF-κB and AP-1 Signaling Inhibition by Methyl p-Coumarate

G cluster_0 Inflammatory Stimulus (e.g., PMA) cluster_1 Methyl p-coumarate Action cluster_2 Signaling Cascades cluster_3 Gene Expression PMA PMA IKK IKK Activation PMA->IKK MAPK MAPK Activation PMA->MAPK MPC Methyl p-coumarate MPC->IKK Inhibits MPC->MAPK Inhibits IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB_activation NF-κB (p65/p50) Nuclear Translocation IkappaB->NFkB_activation Cytokines Pro-inflammatory Genes (IL-6, IL-8, MCP-1, ICAM-1) NFkB_activation->Cytokines Transcription cJun_cFos c-Jun/c-Fos Phosphorylation MAPK->cJun_cFos AP1_activation AP-1 Activation cJun_cFos->AP1_activation AP1_activation->Cytokines Transcription

Caption: Inhibition of NF-κB and AP-1 pathways by methyl p-coumarate.

Conclusion

Based on the currently available scientific literature, methyl p-coumarate is a compound with a well-documented profile of biological activities, including anti-melanogenic, anti-inflammatory, antifungal, and cytotoxic effects. The quantitative data and understanding of its mechanisms of action make it a viable candidate for further investigation in drug development.

Conversely, this compound remains a largely uncharacterized molecule in terms of its biological performance. The absence of experimental data prevents a meaningful comparison with methyl p-coumarate. Future research is required to elucidate the biological properties of this compound and to determine if its unique chemical structure translates into valuable therapeutic activities. Researchers are encouraged to investigate this data gap to fully understand the potential of this compound.

References

A Comparative Guide to the Structure-Activity Relationships of (4-Hydroxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the biological activities of (4-hydroxyphenyl)propanoic acid derivatives based on experimental data.

The (4-hydroxyphenyl)propanoic acid scaffold is a versatile pharmacophore that has been explored for various therapeutic applications. Its derivatives have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies.

Antimicrobial Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[1][2] The studies reveal that the nature of the substituents on the core scaffold plays a crucial role in determining the potency and spectrum of antimicrobial action.

Structure-Activity Relationship Summary:

The key SAR findings for the antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are as follows:

  • Hydrazone Moiety: The conversion of the carboxylic acid or ester functionality to a dihydrazide or hydrazone was found to be critical for antimicrobial activity. For instance, the transformation of dimethyl ether 5 into dihydrazide 6 resulted in a compound with activity against Gram-negative pathogens.[1]

  • Heterocyclic Substituents: The introduction of heterocyclic moieties, such as those in hydrazones 14-16 , led to the most potent and broad-spectrum antimicrobial activity.[1][2] These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), Gram-negative bacteria, and drug-resistant Candida species, including Candida auris.[2]

  • Alkyl Substitutions: Simple alkyl substitutions on the core structure, as seen in compounds 26 (methyl) and 27 (ethyl), did not result in any significant biological activity.[1]

  • Esterification: Esterification of the phenolic hydroxyl group, as in dimethyl ether 5 , led to a loss of both antibacterial and antifungal properties.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [1][2]

CompoundSubstituentMRSA (µg/mL)VRE (µg/mL)E. coli (µg/mL)K. pneumoniae (µg/mL)P. aeruginosa (µg/mL)A. baumannii (µg/mL)C. auris (µg/mL)
6 Dihydrazide--64643232-
14 Hydrazone with heterocycle1-80.5-28-648-648-648-648-64
15 Hydrazone with heterocycle1-80.5-28-648-648-648-648-64
16 Hydrazone with heterocycle1-80.5-28-648-648-648-648-64

Note: A dash (-) indicates that the data was not reported in the cited sources.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth media. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate.

  • Incubation: An equal volume of the prepared inoculum was added to each well of the microtiter plate containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

SAR_Antimicrobial cluster_core Core Scaffold Modification cluster_activity Antimicrobial Activity Core 3-((4-Hydroxyphenyl)amino)propanoic acid Ester Esterification (Compound 5) Core->Ester leads to Alkyl Alkyl Substitution (Compounds 26, 27) Core->Alkyl leads to Dihydrazide Dihydrazide Formation (Compound 6) Core->Dihydrazide leads to Inactive Inactive Ester->Inactive Alkyl->Inactive Hydrazone Hydrazone Formation Dihydrazide->Hydrazone further modification to Moderate Moderate Activity Dihydrazide->Moderate Potent Potent & Broad Spectrum Activity Hydrazone->Potent with heterocyclic substituents (Compounds 14-16) SAR_Anticancer cluster_derivatives Derivatives cluster_activity Biological Effects on A549 Cells Scaffold 3-((4-Hydroxyphenyl)amino)propanoic Acid Scaffold C12 Compound 12 Scaffold->C12 C20 Compound 20 (2-Furyl) Scaffold->C20 C21 Compound 21 Scaffold->C21 C22 Compound 22 Scaffold->C22 C29 Compound 29 Scaffold->C29 Viability Reduced Cell Viability C12->Viability C20->Viability Migration Suppressed Cell Migration C20->Migration Selectivity Selective against Cancer Cells C20->Selectivity Antioxidant Antioxidant Activity C20->Antioxidant C21->Viability C22->Viability C29->Viability Anti_inflammatory_Pathway LPS LPS Stimulation IKK IKK LPS->IKK activates NFkB_p65 NF-κB p65 Phosphorylation IKK->NFkB_p65 promotes Cytokines Inflammatory Cytokines (IL-6, IL-1β, IL-8, TNF-α) NFkB_p65->Cytokines induces production of MHPAP MHPAP MHPAP->IKK inhibits

References

Safety Operating Guide

Navigating the Disposal of Methyl (4-hydroxyphenyl)propynoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl (4-hydroxyphenyl)propynoate was not located. The following disposal procedures are based on the available safety data for the closely related compound, Methyl 3-(4-hydroxyphenyl)propionate. The presence of a triple bond in the propynoate structure may lead to different chemical properties and hazards. Therefore, this guidance should be considered a preliminary reference. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for specific handling and disposal instructions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Hazard Summary for Methyl 3-(4-hydroxyphenyl)propionate

The following table summarizes the known hazards of the related compound, Methyl 3-(4-hydroxyphenyl)propionate, based on its Safety Data Sheet. These hazards should be considered as potential risks when handling this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Ensure the container is kept tightly closed when not in use.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").

  • Include the accumulation start date and the name of the principal investigator or laboratory responsible.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong bases.[1]

  • Ensure secondary containment is in place to capture any potential leaks.

4. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.

A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) (If unavailable, treat as hazardous) A->B C Determine Hazards (e.g., Irritant, Environmental Hazard) B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate Waste into a Labeled, Compatible Container D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Professional Disposal (via EHS or Licensed Contractor) F->G H Complete Waste Manifest and Transfer Custody G->H

Caption: General workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Essential Protective Measures for Handling Methyl (4-hydroxyphenyl)propynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Methyl (4-hydroxyphenyl)propynoate (CAS: 136634-54-3). This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The following guide provides essential personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table summarizes the required PPE for various levels of protection.

Protection LevelEquipmentSpecifications
Primary Eye and Face ProtectionChemical safety goggles or a face shield worn over safety glasses are mandatory to protect against splashes.[2][3][4]
Hand ProtectionChemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, consider double-gloving or using heavier-duty gloves.[4][5][6]
Protective ClothingA lab coat must be worn to protect the skin.[3][5] For tasks with a higher risk of splashes, a chemical-resistant apron should be used.[4]
Secondary Respiratory ProtectionWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]
Foot ProtectionClosed-toe shoes are required at all times in the laboratory.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Experiment Preparation
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly.

  • PPE Inspection : Inspect all PPE for any signs of damage or wear and replace as necessary.

  • Emergency Equipment : Locate and verify the functionality of the nearest eyewash station and safety shower.

Handling the Compound
  • Don PPE : Put on all required personal protective equipment before entering the designated handling area.

  • Work in Fume Hood : All manipulations of this compound should be performed inside a chemical fume hood.[7]

  • Avoid Inhalation : Do not breathe dust, fumes, gas, mist, vapors, or spray from the compound.[1]

  • Prevent Contact : Avoid contact with skin and eyes.[8]

  • Cleanliness : Wash hands thoroughly after handling the compound.[1]

Post-Experiment Procedures
  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands again after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Segregate waste contaminated with this compound from other laboratory waste.

  • Labeling : Clearly label all waste containers with the chemical name and associated hazards.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not empty into drains.[8]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the handling and disposal plan for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect Personal Protective Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Inside Chemical Fume Hood handle1->handle2 handle3 Avoid Inhalation and Contact handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 disp1 Segregate Contaminated Waste handle4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Approved Waste Stream disp2->disp3

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.